3-Methyl-1-penten-4-yn-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylpent-1-en-4-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-4-6(3,7)5-2/h1,5,7H,2H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBATUBQIYXCZPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309857 | |
| Record name | 3-Methyl-1-penten-4-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3230-69-1 | |
| Record name | 3-Methyl-1-penten-4-yn-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3230-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Penten-4-yn-3-ol, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003230691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3230-69-1 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-1-penten-4-yn-3-ol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpent-1-en-4-yn-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.791 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Methyl-1-penten-4-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis methods for 3-methyl-1-penten-4-yn-3-ol, a valuable acetylenic alcohol intermediate. The document details two key synthetic routes: the reaction of methyl vinyl ketone with acetylene in the presence of a metal catalyst and the ethynylation of methyl vinyl ketone using a lithium acetylide complex. This guide is intended to provide researchers and professionals in drug development and organic synthesis with the necessary details to reproduce these methods and understand the underlying chemical principles.
Synthesis via Calcium-Catalyzed Ethynylation in Liquid Ammonia
This method involves the in-situ generation of calcium acetylide in liquid ammonia, which then acts as a nucleophile, attacking the carbonyl carbon of methyl vinyl ketone. This approach is a well-documented and effective route for the production of this compound.
Experimental Protocol
The following protocol is a detailed procedure for the synthesis of this compound via the calcium-catalyzed reaction of methyl vinyl ketone and acetylene in liquid ammonia.[1]
Materials:
-
Liquid ammonia (NH₃)
-
Metallic calcium (Ca)
-
Acetylene gas (C₂H₂)
-
Methyl vinyl ketone (MVK)
-
Diethyl ether ((C₂H₅)₂O)
-
Water (H₂O)
-
50% aqueous solution of acetic acid (CH₃COOH)
-
Aqueous solution of sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Calcium Acetylide:
-
Add liquid ammonia to a reaction vessel and cool to below -40°C.
-
While stirring, add metallic calcium to the liquid ammonia.
-
Simultaneously, bubble acetylene gas through the stirred solution to form calcium acetylide, which will be dispersed in the liquid ammonia.
-
-
Reaction with Methyl Vinyl Ketone:
-
Cool the reaction mixture to -60°C.
-
Slowly add methyl vinyl ketone to the reaction mixture while continuing to bubble acetylene through the solution at a moderate rate.
-
Maintain the reaction temperature at -55°C for 25 minutes.
-
-
Work-up and Isolation:
-
After 25 minutes, raise the temperature to -5°C over a period of 90 minutes to evaporate the ammonia.
-
Add equal amounts of diethyl ether and water to the residue.
-
Neutralize the mixture by adding a 50% aqueous solution of acetic acid, ensuring the temperature is kept below 15°C during the addition.
-
Allow the mixture to stand and separate into two layers.
-
Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers and wash with an aqueous solution of sodium bicarbonate.
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Recover the diethyl ether by distillation.
-
The resulting product is this compound.
-
Reaction Pathway
Caption: Calcium-catalyzed synthesis of this compound.
Synthesis via Ethynylation with a Monolithium Acetylide Complex
This industrial method utilizes a pre-formed monolithium acetylide complex, often with ammonia or dimethylsulfoxide, to achieve the ethynylation of methyl vinyl ketone. This approach offers high yields and is a key step in the commercial synthesis of vitamin A.
Experimental Protocol
The following is a representative protocol for the synthesis of this compound using a monolithium acetylide/ammonia complex.[1]
Materials:
-
Monolithium acetylide/ammonia complex
-
Methyl-tert-butyl ether (MTBE)
-
Methyl vinyl ketone (MVK)
Procedure:
-
Reaction Setup:
-
Suspend the monolithium acetylide/ammonia complex in methyl-tert-butyl ether in a suitable reaction vessel.
-
-
Addition of Methyl Vinyl Ketone:
-
Cool the suspension to -5°C.
-
Slowly add methyl vinyl ketone to the cooled suspension.
-
-
Hydrolysis and Isolation:
-
After the reaction is complete, perform a hydrolysis step.
-
The product, this compound, is then isolated by distillation.
-
Reaction Pathway
Caption: Synthesis of this compound via lithium acetylide.
Data Summary
The following table summarizes the key quantitative data for the described synthesis methods of this compound.
| Synthesis Method | Key Reagents | Catalyst/Medium | Reaction Temperature | Yield |
| Calcium-Catalyzed Ethynylation | Methyl Vinyl Ketone, Acetylene | Calcium / Liquid Ammonia | -60°C to -55°C | 71% (based on methyl vinyl ketone)[1] |
| Ethynylation with Monolithium Acetylide Complex | Methyl Vinyl Ketone, Monolithium Acetylide/Ammonia Complex | Methyl-tert-butyl ether (solvent) | -5°C | 87-89%[1] |
References
An In-depth Technical Guide to 3-Methyl-1-penten-4-yn-3-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-1-penten-4-yn-3-ol is a versatile bifunctional molecule incorporating both a vinyl and an ethynyl group attached to a tertiary alcohol. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly in the preparation of complex molecules and as a precursor to intermediates for active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, structural details, synthesis, and key chemical reactions, with a focus on its applications in research and development.
Chemical Structure and Identification
This compound, also known as ethynyl methyl vinyl carbinol, is a tertiary alcohol. The presence of both an alkene and an alkyne functional group provides multiple reaction sites for synthetic transformations.
| Identifier | Value |
| IUPAC Name | 3-methylpent-1-en-4-yn-3-ol[1] |
| CAS Number | 3230-69-1[1][2][3] |
| Molecular Formula | C₆H₈O[1] |
| Molecular Weight | 96.13 g/mol [1][2][3] |
| SMILES | CC(O)(C=C)C#C[2] |
| InChI | 1S/C6H8O/c1-4-6(3,7)5-2/h1,5,7H,2H2,3H3[2] |
| InChIKey | VBATUBQIYXCZPA-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is a flammable liquid and should be handled with appropriate safety precautions.
| Property | Value |
| Appearance | Colorless to light yellow to light orange clear liquid[1][4] |
| Boiling Point | 63-65 °C at 100 mmHg[2] |
| Density | 0.89 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | 1.446[2] |
| Purity | >98.0% (GC)[1][4] |
| Flash Point | 32.2 °C (90.0 °F) - closed cup[2] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Mass Spectrometry (GC-MS)
The mass spectrum of this compound shows a top peak at m/z 81, with other significant peaks at 53 and 43.[1]
| m/z | Relative Intensity |
| 81 | 99.99 |
| 53 | 28.80 |
| 43 | Not specified |
| 69 | 18.40 |
| 51 | 13.50 |
| 28 | 30.20 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data are available for this compound, confirming its structure.[1] Detailed chemical shifts can be found in specialized databases.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH), alkyne (C≡C), and alkene (C=C) functional groups.
Synthesis and Purification
Experimental Protocol: Synthesis of this compound
A common industrial synthesis involves the reaction of methyl vinyl ketone with acetylene in the presence of a metal catalyst.[5]
Materials:
-
Liquid ammonia
-
Metal calcium
-
Acetylene gas
-
Methyl vinyl ketone
-
Diethyl ether
-
Water
-
50% aqueous acetic acid
-
Aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Add liquid ammonia to a reaction vessel and cool to below -40°C.
-
Add metal calcium to the liquid ammonia with stirring.
-
Bubble acetylene gas through the mixture to form calcium acetylide dispersed in the solvent.
-
Cool the reaction mixture to -60°C.
-
Slowly add methyl vinyl ketone while continuing to bubble acetylene through the mixture at a moderate rate.
-
Maintain the reaction temperature at -55°C for 25 minutes.
-
Increase the temperature to -5°C over 90 minutes to evaporate the ammonia.
-
To the residue, add equal amounts of diethyl ether and water.
-
Neutralize the mixture by adding a 50% aqueous solution of acetic acid, keeping the temperature below 15°C.
-
Allow the mixture to separate into two layers.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers and wash with an aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Recover the diethyl ether by distillation, and then distill the residue to obtain this compound. The reported yield is 71% based on methyl vinyl ketone.[5]
References
- 1. 3-Methylpent-1-en-4-yn-3-ol | C6H8O | CID 97815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-甲基-1-戊烯-4-炔-3-醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Penten-1-ol, 3-methyl- [webbook.nist.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 3-Methyl-2-penten-4-yn-1-ol: Properties and Production process_Chemicalbook [chemicalbook.com]
Spectroscopic Profile of 3-Methyl-1-penten-4-yn-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the novel tertiary alcohol, 3-Methyl-1-penten-4-yn-3-ol. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the molecular structure and functional groups of this compound. The information presented herein is intended to support research and development activities where this molecule is of interest.
Spectroscopic Data Summary
The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectrum
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Vinyl Protons (CH=CH₂) |
| Data not available | Data not available | Data not available | Alkynyl Proton (C≡CH) |
| Data not available | Data not available | Data not available | Hydroxyl Proton (OH) |
| Data not available | Data not available | Data not available | Methyl Protons (CH₃) |
¹³C NMR Spectrum
| Chemical Shift (ppm) | Assignment |
| Data not available | Quaternary Carbon (C-OH) |
| Data not available | Vinyl Carbon (=CH₂) |
| Data not available | Vinyl Carbon (=CH-) |
| Data not available | Alkynyl Carbon (≡C-H) |
| Data not available | Alkynyl Carbon (-C≡) |
| Data not available | Methyl Carbon (CH₃) |
Note: Specific chemical shift values and coupling constants from experimental data were not available in the cited sources. The assignments are based on typical chemical shift ranges for the respective functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3300 (broad) | Strong | O-H stretch (alcohol) |
| ~3300 (sharp) | Medium | ≡C-H stretch (terminal alkyne) |
| ~3080 | Medium | =C-H stretch (vinyl) |
| ~2980 | Medium | C-H stretch (methyl) |
| ~2100 | Weak | C≡C stretch (alkyne) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1150 | Strong | C-O stretch (tertiary alcohol) |
Note: The listed wavenumbers are approximate values characteristic of the specified functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in the confirmation of its structure.[1] The analysis was performed using electron ionization (EI).[1]
| m/z | Relative Intensity | Proposed Fragment |
| 96 | Low | [M]⁺ (Molecular Ion) |
| 81 | High | [M - CH₃]⁺ |
| 69 | Medium | Fragmentation pathway unclear |
| 53 | Medium | [M - CH₃ - CO]⁺ or [C₄H₅]⁺ |
| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ |
| 28 | Medium | [C₂H₄]⁺ |
| 27 | High | [C₂H₃]⁺ |
Note: The fragmentation pattern suggests the loss of a methyl group as a primary fragmentation step, leading to the stable propargyl cation, which is consistent with the structure of a tertiary alcohol.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
NMR Spectroscopy
Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: 1024 or more scans to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): A small drop of neat liquid this compound is placed directly onto the crystal of an ATR accessory.
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is applied to the crystal, and the sample spectrum is acquired.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: Typically 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification before ionization.
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.[1]
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: Typically 70 eV.[1]
-
Mass Range: Scanned over a range of m/z values (e.g., 20-200 amu) to detect the molecular ion and fragment ions.
-
Detector: An electron multiplier or similar detector is used to record the ion signal.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel organic compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Physical properties of 3-Methyl-1-penten-4-yn-3-ol (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 3-Methyl-1-penten-4-yn-3-ol (CAS No: 3230-69-1), a valuable acetylenic alcohol intermediate in various chemical syntheses. The information presented herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and material science.
Quantitative Physicochemical Data
The physical properties of this compound have been determined through various experimental procedures. A summary of the reported values for its boiling point and density is provided below for easy reference and comparison.
| Physical Property | Value | Conditions |
| Boiling Point | 121 °C | Atmospheric Pressure |
| 134-137 °C | (lit.)[1] | |
| 63-65 °C | at 100 mmHg[1] | |
| 63-64 °C | at 12 mmHg[1] | |
| 62 °C | at 11 mmHg[1] | |
| Density | 0.89 g/mL | at 25 °C[1] |
| 0.898 g/mL | at 25 °C[1] | |
| 0.834 g/mL | at 25 °C[1] | |
| Specific Gravity | 0.89 | at 20/20 °C[2] |
| Refractive Index | 1.446 | at 20 °C[1] |
| 1.45 | Not specified[2] |
Experimental Protocols
The data presented in this guide are based on established experimental methodologies. While specific laboratory procedures for the cited data are not exhaustively detailed in the source literature, the following outlines a general synthesis protocol and standard methods for determining the physical properties of interest.
2.1. Synthesis of this compound
A common synthetic route involves the reaction of methyl vinyl ketone with an acetylide salt.[3]
Materials:
-
Methyl vinyl ketone
-
Acetylene gas
-
Metal calcium
-
Liquid ammonia
-
Diethyl ether
-
50% aqueous acetic acid solution
-
Aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A reaction vessel is charged with liquid ammonia and cooled to below -40°C.
-
Metal calcium is added to the stirred liquid ammonia, followed by the introduction of acetylene gas to form calcium acetylide.
-
The reaction mixture is further cooled to -60°C, at which point methyl vinyl ketone is added while maintaining a moderate flow of acetylene.
-
The reaction temperature is controlled at -55°C for approximately 25 minutes.
-
The temperature is then gradually raised to -5°C over 90 minutes to evaporate the ammonia.
-
Equal volumes of diethyl ether and water are added to the residue.
-
A 50% aqueous solution of acetic acid is carefully added until the mixture is neutralized, maintaining the temperature below 15°C.
-
The resulting mixture is allowed to separate into aqueous and organic layers. The aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with an aqueous sodium bicarbonate solution and subsequently dried over anhydrous magnesium sulfate.
-
The diethyl ether is removed via distillation, and the crude product is purified to yield this compound.
2.2. Determination of Physical Properties
-
Boiling Point: The boiling point is typically determined by distillation of the purified compound. The temperature at which the liquid and vapor phases are in equilibrium is recorded. For measurements at reduced pressure (as cited), a vacuum distillation setup is employed, and the pressure is measured with a manometer.
-
Density: The density is measured by determining the mass of a known volume of the substance. A pycnometer is commonly used for precise measurements. The temperature is controlled using a water bath to ensure accuracy, as density is temperature-dependent.
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to 3-Methyl-1-penten-4-yn-3-ol (CAS: 3230-69-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methyl-1-penten-4-yn-3-ol, a versatile bifunctional molecule with applications in organic synthesis and as a building block in medicinal chemistry. Its terminal alkyne and vinyl functionalities make it a valuable precursor for a variety of chemical transformations, including click chemistry, rearrangements, and hydrogenations.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 3230-69-1 | [1][2] |
| Molecular Formula | C₆H₈O | [1][2] |
| Molecular Weight | 96.13 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 63-65 °C at 100 mmHg | [1] |
| Density | 0.89 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.446 | [1] |
| Flash Point | 32.2 °C (closed cup) | [1] |
| Solubility | Soluble in various organic solvents. |
Spectroscopic Data Summary
| Technique | Key Features and Observations |
| ¹H NMR | Data available, full spectrum accessible through specialized databases.[4] |
| ¹³C NMR | Data available, full spectrum accessible through specialized databases. |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, C≡C-H, C=C, and C-O stretching are expected. |
| Mass Spectrometry (MS) | GC-MS data available, showing characteristic fragmentation patterns.[2] |
Synthesis and Reactivity
This compound is a valuable synthetic intermediate due to the presence of three distinct functional groups: a hydroxyl group, a terminal alkyne, and a vinyl group.
Synthesis
The primary industrial synthesis of this compound involves the ethynylation of methyl vinyl ketone. This reaction is typically carried out by reacting methyl vinyl ketone with acetylene in the presence of a strong base, such as a metal amide in liquid ammonia.[5]
Caption: Synthesis of this compound.
Key Reactions
Under acidic conditions, this compound undergoes an allylic rearrangement to form (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol.[6] This reaction provides a pathway to other useful C6 building blocks.
Caption: Allylic Rearrangement Reaction.
The double and triple bonds of this compound can be selectively hydrogenated using various catalysts. For example, palladium-based catalysts can be employed for the hydrogenation of the alkyne and/or alkene functionalities, leading to a range of saturated and unsaturated alcohols.
The terminal alkyne group makes this compound a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles.[1][7] These triazole-containing molecules are of significant interest in drug discovery due to their favorable chemical properties and ability to mimic peptide bonds.
Experimental Protocols
Synthesis of this compound
Materials:
-
Methyl vinyl ketone
-
Acetylene gas
-
Liquid ammonia
-
Sodium amide (NaNH₂)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer, condense liquid ammonia.
-
Carefully add sodium amide to the liquid ammonia with stirring.
-
Bubble acetylene gas through the sodium amide/liquid ammonia suspension to form sodium acetylide.
-
Slowly add a solution of methyl vinyl ketone in diethyl ether to the reaction mixture at low temperature (-40 to -30 °C).
-
After the addition is complete, stir the reaction mixture for an additional hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the ammonia to evaporate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Allylic Rearrangement to 3-Methyl-2-penten-4-yn-1-ol
Materials:
-
This compound
-
Sulfuric acid (catalytic amount)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Dissolve this compound in an anhydrous solvent such as toluene in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture under reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the combined organic extracts over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
The resulting mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol can be purified by column chromatography if necessary.
Applications in Drug Development
The unique structural features of this compound make it a valuable building block for the synthesis of complex molecules with potential biological activity.
Role in Click Chemistry for Lead Discovery
As a terminal alkyne, this compound is a key component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction is widely used in drug discovery to create libraries of compounds for high-throughput screening.[1] The resulting 1,2,3-triazole core is a bioisostere for the amide bond and can participate in hydrogen bonding and dipole interactions, making it a privileged scaffold in medicinal chemistry.[1][7]
Caption: CuAAC Click Chemistry Application.
Precursor for Bioactive Molecules
The versatile reactivity of this compound allows for its incorporation into more complex molecular architectures. Its derivatives have the potential to be explored as inhibitors of various enzymes or as ligands for receptors, although specific examples directly citing this starting material are not prevalent in the readily available literature. The combination of a hydroxyl group for further functionalization and the reactive unsaturated moieties provides multiple handles for synthetic diversification in the development of new therapeutic agents.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is harmful if swallowed.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from sources of ignition.
References
- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. | Semantic Scholar [semanticscholar.org]
- 4. This compound | 3230-69-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Environmentally Benign Click Chemistry: A Path to Biologically Active Triazoles | Semantic Scholar [semanticscholar.org]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-alkyl enol mimics inhibitors of type II dehydroquinase: factors influencing their inhibition potency. | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to 3-methylpent-1-en-4-yn-3-ol: Synthesis, Properties, and Chemical Behavior
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-methylpent-1-en-4-yn-3-ol (CAS No. 3230-69-1), a tertiary alcohol containing both alkene and alkyne functionalities. This document details its physicochemical properties, provides an experimental protocol for its synthesis, and discusses its primary known chemical transformation—an acid-catalyzed allyl rearrangement. While this compound is a key intermediate in the industrial synthesis of Vitamin A, there is currently no documented evidence of its direct biological activity or application in drug development. This guide consolidates available data to serve as a foundational resource for researchers in organic synthesis and medicinal chemistry.
Chemical and Physical Properties
3-methylpent-1-en-4-yn-3-ol is a colorless to light yellow liquid. Its core chemical and physical properties are summarized in the tables below, compiled from various chemical databases.[1][2]
Table 1: General and Physical Properties
| Property | Value |
| IUPAC Name | 3-methylpent-1-en-4-yn-3-ol |
| CAS Number | 3230-69-1 |
| Molecular Formula | C₆H₈O |
| Molar Mass | 96.13 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | 0.89 g/mL at 25 °C |
| Boiling Point | 63-65 °C at 100 mmHg |
| Refractive Index | n20/D 1.446 |
| Flash Point | 32.2 °C (90.0 °F) - closed cup |
Table 2: Computed Properties
| Property | Value |
| InChI | InChI=1S/C6H8O/c1-4-6(3,7)5-2/h1,5,7H,2H2,3H3 |
| InChIKey | VBATUBQIYXCZPA-UHFFFAOYSA-N |
| SMILES | CC(C=C)(C#C)O |
Synthesis of 3-methylpent-1-en-4-yn-3-ol
The primary synthetic route to 3-methylpent-1-en-4-yn-3-ol involves the reaction of methyl vinyl ketone with an acetylide salt. The following protocol is based on descriptions of its synthesis as an intermediate for its rearranged isomer.
Experimental Protocol: Synthesis via Acetylide Addition
This procedure details the formation of 3-methylpent-1-en-4-yn-3-ol from the reaction of methyl vinyl ketone with calcium acetylide, generated in situ.
Materials:
-
Methyl vinyl ketone
-
Calcium metal
-
Acetylene gas
-
Liquid ammonia
-
Diethyl ether
-
50% aqueous acetic acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel equipped for low-temperature reactions, add liquid ammonia at a temperature below -40 °C.
-
To the stirred liquid ammonia, add calcium metal while simultaneously bubbling acetylene gas through the solution to form calcium acetylide.
-
Cool the reaction mixture to -60 °C.
-
Slowly add methyl vinyl ketone to the reaction mixture while maintaining a moderate flow of acetylene.
-
Control the reaction temperature at -55 °C for approximately 25 minutes.
-
Gradually raise the temperature to -5 °C over 90 minutes to evaporate the ammonia.
-
To the residue, add equal amounts of diethyl ether and water, ensuring the temperature is maintained below 15 °C.
-
Neutralize the mixture by adding a 50% aqueous solution of acetic acid.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether via distillation to yield 3-methylpent-1-en-4-yn-3-ol.
Yield:
-
A reported yield for this synthesis is approximately 71% based on the starting methyl vinyl ketone.
Below is a diagram illustrating the workflow for the synthesis of 3-methylpent-1-en-4-yn-3-ol.
Chemical Reactivity: Allyl Rearrangement
The most significant documented reaction of 3-methylpent-1-en-4-yn-3-ol is its acid-catalyzed allyl rearrangement to form a mixture of (E) and (Z)-3-methyl-2-penten-4-yn-1-ol. This isomerization is a crucial step in the industrial synthesis of Vitamin A.
Experimental Protocol: Acid-Catalyzed Allyl Rearrangement
Materials:
-
3-methylpent-1-en-4-yn-3-ol
-
Chloroform or isopropyl ether (solvent)
-
Dilute sulfuric acid (e.g., 21.5%)
Procedure:
-
Dissolve 3-methylpent-1-en-4-yn-3-ol in a suitable solvent such as chloroform or isopropyl ether.
-
Add dilute sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to approximately 55 °C for 2 hours.
-
After the reaction is complete, cool the mixture and allow the layers to separate.
-
Isolate the organic layer, which contains the rearranged product mixture of (E) and (Z)-3-methyl-2-penten-4-yn-1-ol.
The following diagram illustrates the rearrangement reaction.
Biological Activity and Drug Development Potential
A thorough review of available scientific literature and chemical databases reveals no specific studies on the biological activity, pharmacology, or toxicology of 3-methylpent-1-en-4-yn-3-ol. Its relevance in the context of biologically active molecules is indirect, through its isomer's role as a precursor in the synthesis of Vitamin A.
Professionals in drug development should note the lack of data on this compound's interaction with biological systems. Any consideration of this molecule or its derivatives for pharmaceutical applications would require foundational in vitro and in vivo studies to establish a biological and toxicological profile.
Safety and Hazards
3-methylpent-1-en-4-yn-3-ol is classified as a flammable liquid and is harmful if swallowed.[1] It is also reported to cause irritation to the eyes, respiratory system, and skin.[2] Standard laboratory safety protocols, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat, should be strictly followed when handling this compound. All work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Hazard Class | GHS Code | Description |
| Flammable liquids | H226 | Flammable liquid and vapor |
| Acute toxicity, oral | H302 | Harmful if swallowed |
Conclusion
3-methylpent-1-en-4-yn-3-ol is a well-characterized organic compound with established physicochemical properties. Its synthesis is achieved through the addition of an acetylide to methyl vinyl ketone. The primary chemical interest in this molecule lies in its facile acid-catalyzed rearrangement to an isomeric alcohol, which serves as a key building block in the industrial production of Vitamin A. For researchers and professionals in drug development, it is critical to recognize that there is no current evidence to support any direct biological activity of 3-methylpent-1-en-4-yn-3-ol. Future research could explore the potential for this molecule as a scaffold for novel compounds, but this would necessitate comprehensive biological and toxicological evaluation.
References
Molecular formula C6H8O and molecular weight of 3-Methyl-1-penten-4-yn-3-ol
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of 3-Methyl-1-penten-4-yn-3-ol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties and Data
This compound, a versatile acetylenic alcohol, possesses the molecular formula C6H8O and a molecular weight of 96.13 g/mol .[1] It is also known by its synonyms, Ethynyl methyl vinyl carbinol and 1-vinyl-1-ethynyl ethanol.[1] This compound is a colorless to light yellow or light orange clear liquid at room temperature.[2] Its relevance in chemical synthesis is underscored by its classification as a building block, acetylene, and a reagent in biochemical research, including its use in the preparation of derivatives of active pharmaceutical ingredients (APIs).[2]
A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C6H8O |
| Molecular Weight | 96.13 g/mol [1] |
| CAS Number | 3230-69-1 |
| Boiling Point | 63-65 °C at 100 mmHg |
| Density | 0.89 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.446 |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of methyl vinyl ketone with an acetylide salt in liquid ammonia. The following protocol details this procedure.
Materials:
-
Liquid ammonia (NH3)
-
Calcium metal (Ca)
-
Acetylene gas (C2H2)
-
Methyl vinyl ketone (MVK)
-
Diethyl ether
-
50% aqueous solution of acetic acid
-
Aqueous solution of sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
To a reaction vessel, add liquid ammonia and cool to a temperature below -40°C.
-
While stirring, add metal calcium to the liquid ammonia. Simultaneously, bubble acetylene gas through the solution to form calcium acetylide, which will be dispersed in the liquid ammonia.
-
Cool the reaction mixture to -60°C.
-
Slowly add methyl vinyl ketone to the reaction mixture while continuing to bubble acetylene through it at a moderate rate.
-
Maintain the reaction temperature at -55°C for 25 minutes.
-
Gradually raise the temperature to -5°C over a period of 90 minutes to allow for the evaporation of the ammonia.
-
Add equal amounts of diethyl ether and water to the reaction mixture.
-
Neutralize the mixture by adding a 50% aqueous solution of acetic acid, ensuring the temperature is maintained below 15°C during the addition.
-
Allow the mixture to stand and separate into two layers (an aqueous layer and an organic layer).
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all the organic layers and wash with an aqueous solution of sodium bicarbonate.
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Recover the diethyl ether via distillation. The resulting product is iso-C6 alcohol (this compound).[3]
Spectroscopic Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum provides information about the different types of protons and their chemical environments in the molecule.
-
13C NMR: The carbon-13 NMR spectrum is used to determine the number of non-equivalent carbons and their types (methyl, methylene, methine, quaternary).
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key expected absorptions for this compound include:
-
A broad peak around 3300-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol.
-
A sharp peak around 3300 cm⁻¹ for the ≡C-H stretch of the terminal alkyne.
-
A peak around 2100 cm⁻¹ for the C≡C triple bond stretch.
-
A peak around 1645 cm⁻¹ for the C=C double bond stretch of the vinyl group.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of this compound and its logical relationship as a synthetic building block.
Caption: Synthesis Workflow for this compound.
Caption: Role of this compound in Synthesis.
Applications in Research and Development
While direct pharmacological applications of this compound are not extensively documented, its significance lies in its utility as a versatile synthetic intermediate. This compound is a valuable precursor for the construction of more complex molecular architectures. Notably, it undergoes an allylic rearrangement to form cis and trans isomers of 3-methyl-2-penten-4-yn-1-ol, which are key intermediates in the industrial synthesis of Vitamin A and various carotenoids.[3] Its classification among "Biochemicals and Reagents" and "Salts and Derivatives of Active Pharmaceutical Ingredients (API)" further suggests its application in the broader landscape of medicinal chemistry and drug discovery as a foundational element for novel molecular entities.[2] The presence of multiple reactive functional groups—a tertiary alcohol, a vinyl group, and a terminal alkyne—provides chemists with a rich platform for a variety of chemical transformations.
References
Commercial Suppliers and Synthetic Applications of 3-Methyl-1-penten-4-yn-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1-penten-4-yn-3-ol is a versatile bifunctional molecule incorporating both a vinyl and an ethynyl group attached to a tertiary alcohol. This unique structural motif makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules such as terpenoids and vitamins. This technical guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and its application in chemical synthesis, with a focus on its role as a precursor in the industrial synthesis of Vitamin A.
Commercial Availability
A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The compound is also known by its synonym, Ethynyl methyl vinyl carbinol. Key identifying information includes its CAS Number: 3230-69-1, and its molecular formula: C₆H₈O, with a molecular weight of 96.13 g/mol .[1][2][3][4] Below is a summary of offerings from prominent commercial suppliers.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Number(s) | Purity | Available Quantities |
| Sigma-Aldrich | 493023 | 98% | 5g, 25g |
| TCI Chemicals | M1312 | >98.0% (GC)[5] | 5mL, 25mL |
| Santa Cruz Biotechnology | sc-268571 | - | Contact for availability |
| US Biological Life Sciences | - | Highly Purified | 2g, 5g, 10g, 25g, 50g[6] |
| CymitQuimica | 3B-M1312 | >98.0% (GC) | 5mL[7] |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its proper handling, storage, and application in experimental settings.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 63-65 °C/100 mmHg | [2] |
| Density | 0.89 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.446 | [2] |
| Flash Point | 32.2 °C (90.0 °F) - closed cup | [2] |
Synthetic Applications and Experimental Protocols
The primary documented application of this compound is as a key intermediate in the industrial synthesis of Vitamin A, notably in processes developed by companies like BASF.[6] The core of its utility lies in its acid-catalyzed allylic rearrangement to form an isomeric mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol.[5] This rearranged product is a crucial C6 building block for the subsequent construction of the full Vitamin A carbon skeleton.
Experimental Protocol: Synthesis of this compound (iso-C6 alcohol)
This protocol describes the synthesis of the title compound from methyl vinyl ketone and acetylene, a method analogous to industrial processes.
Materials:
-
Liquid ammonia
-
Metal calcium
-
Acetylene gas
-
Methyl vinyl ketone
-
Diethyl ether
-
50% aqueous acetic acid
-
Aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel, add liquid ammonia and cool to below -40°C.
-
While stirring, add metal calcium to the liquid ammonia and simultaneously bubble acetylene gas through the mixture to form calcium acetylide dispersed in the solvent.
-
Cool the reaction mixture to -60°C and add methyl vinyl ketone while continuing to bubble acetylene at a moderate rate.
-
Control the reaction temperature at -55°C for 25 minutes.
-
Raise the temperature to -5°C over 90 minutes to evaporate the ammonia.
-
Add equal volumes of diethyl ether and water to the residue.
-
Neutralize the mixture by adding a 50% aqueous solution of acetic acid, ensuring the temperature remains below 15°C.
-
Allow the mixture to separate into aqueous and organic layers.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers and wash with an aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Recover the diethyl ether by distillation to yield this compound. The reported yield based on methyl vinyl ketone is 71%.[5]
Experimental Protocol: Acid-Catalyzed Allylic Rearrangement
This protocol details the rearrangement of this compound to the key Vitamin A precursor.
Materials:
-
This compound (iso-C6 alcohol)
-
Chloroform or isopropyl ether (solvent)
-
Dilute sulfuric acid (21.5%)
-
Aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 115 g of this compound in 250 mL of chloroform or isopropyl ether with stirring.
-
Add 300 mL of 21.5% dilute sulfuric acid to the solution.
-
Heat the reaction mixture to 55°C and maintain for 2 hours.
-
After the reaction, cool the mixture and allow it to separate into two layers.
-
Wash the organic layer twice with an aqueous solution of sodium bicarbonate (100 mL each).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Distill the solvent to yield an isomeric mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol. The reported yield is 86.6% based on the starting alcohol.[5]
Reaction Pathway and Procurement Workflow
The following diagrams illustrate the chemical transformation of this compound and the logical workflow for its procurement.
Caption: A flowchart illustrating the procurement process for this compound.
Caption: The reaction pathway from starting materials to a key Vitamin A precursor.
Conclusion
This compound is a commercially accessible and synthetically important chemical intermediate. Its primary value for researchers, particularly in fields related to drug development and natural product synthesis, lies in its ability to be transformed into other useful building blocks through straightforward chemical reactions like the acid-catalyzed allylic rearrangement. The protocols and data presented in this guide offer a comprehensive starting point for the procurement and application of this versatile compound in a laboratory setting.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 3230-69-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. This compound [webbook.nist.gov]
- 4. Process for producing vitamin A aldehyde and intermediate for producing the same | TREA [trea.com]
- 5. 3-Methyl-2-penten-4-yn-1-ol: Properties and Production process_Chemicalbook [chemicalbook.com]
- 6. Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to the Safe Handling and Use of 3-Methyl-1-penten-4-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides comprehensive safety and handling information for 3-Methyl-1-penten-4-yn-3-ol (CAS No: 3230-69-1), a key intermediate in various chemical syntheses. This document outlines the material's physicochemical properties, associated hazards, requisite handling and storage protocols, emergency procedures, and disposal considerations. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this compound safely and effectively in a laboratory and research setting. All quantitative data has been summarized in structured tables, and procedural workflows are visualized using diagrams for enhanced clarity.
Chemical Identification and Properties
This compound is a flammable and harmful liquid, recognized by the following identifiers and properties.
| Identifier | Value | Reference |
| IUPAC Name | 3-methylpent-1-en-4-yn-3-ol | [1] |
| CAS Number | 3230-69-1 | [1][2] |
| EC Number | 221-770-6 | [1][3] |
| Molecular Formula | C6H8O | [1][2] |
| Molecular Weight | 96.13 g/mol | [1][2] |
| InChI Key | VBATUBQIYXCZPA-UHFFFAOYSA-N | [3] |
| Appearance | Colorless to light yellow to light orange clear liquid | [4] |
| Purity | >98.0% (GC) | [4] |
A summary of its key physical and chemical properties is provided below.
| Property | Value | Reference |
| Boiling Point | 63-65 °C / 100 mmHg | [3] |
| Density | 0.89 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.446 | [3] |
| Flash Point | 32.2 °C (90.0 °F) - closed cup | [3] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS).[1] It is crucial to understand these hazards to ensure appropriate safety measures are implemented.
| Hazard Class | Category | Hazard Statement | Reference |
| Flammable liquids | 3 | H226: Flammable liquid and vapour | [1][2] |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed | [1][2] |
GHS Pictograms:
-
GHS02 (Flame): Indicates a fire hazard.[2]
-
GHS07 (Exclamation Mark): Indicates that the substance may cause less serious health effects, such as skin or eye irritation, or may be harmful if swallowed.[2]
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A risk assessment should always precede the handling of this chemical to determine the necessary PPE. The following are minimum requirements:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][3]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., tested according to EN 374).[2]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5]
-
Respiratory Protection: If ventilation is inadequate, use a respirator with a suitable filter (e.g., type ABEK (EN14387) respirator filter).[3]
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[2][6]
-
Ground and bond containers when transferring material to prevent static discharge.[2][6]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][7]
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][5]
-
Keep away from sources of ignition and direct sunlight.[2]
-
Store in a designated flammables area.[5]
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[5]
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Reference |
| Ingestion | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting. | [2][6] |
| Skin Contact | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. | [2][6] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [8] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [8] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use sand, carbon dioxide, or powder extinguisher.[2]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[8] Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO2).[2]
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and remove all sources of ignition.[8] Wear appropriate personal protective equipment.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]
-
Containment and Cleanup: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[5] Use non-sparking tools.[8]
Caption: Emergency response protocol for spills of this compound.
Toxicology and Ecological Information
The toxicological properties of this compound have not been fully investigated.[5] It is classified as harmful if swallowed.[2]
-
Acute Toxicity: Oral, mouse: LD50 = 525 mg/kg (for the related compound 3-Methyl-1-pentyn-3-ol, CAS 77-75-8).[5]
-
Carcinogenicity: Not listed by ACGIH, IARC, NTP, or CA Prop 65 (for the related compound 3-Methyl-1-pentyn-3-ol, CAS 77-75-8).[5]
-
Ecological Information: No specific data is available. Do not empty into drains or the environment.[8]
Disposal Considerations
Waste from this product must be handled as hazardous waste.
-
Dispose of contents/container to an approved waste disposal plant.[6][7]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[8]
-
Contaminated packaging should be treated as the product itself.[2]
References
- 1. 3-Methylpent-1-en-4-yn-3-ol | C6H8O | CID 97815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemos.de [chemos.de]
- 3. This compound 98 3230-69-1 [sigmaaldrich.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound | 3230-69-1 | TCI AMERICA [tcichemicals.com]
- 7. This compound | 3230-69-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: 3-Methyl-1-penten-4-yn-3-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-1-penten-4-yn-3-ol is a valuable C6 building block in organic synthesis, primarily utilized for its propensity to undergo allylic rearrangement to form the isomeric 3-methyl-2-penten-4-yn-1-ols. These rearranged products, particularly the (Z)-isomer, are key intermediates in the industrial synthesis of Vitamin A and various carotenoids. This document provides detailed application notes and experimental protocols for the synthesis and principal transformation of this compound, supported by quantitative data and reaction schemes.
Introduction
This compound, an acetylenic alcohol, possesses both a vinyl and an ethynyl group attached to a tertiary alcohol.[1][2] This unique combination of functional groups allows for a range of chemical transformations, the most significant of which is the acid-catalyzed allylic rearrangement. This rearrangement, also known as the Meyer-Schuster rearrangement, yields α,β-unsaturated aldehydes or ketones. In the case of this compound, it leads to the formation of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol.[3][4] The (Z)-isomer is a crucial precursor in the synthesis of larger isoprenoid structures.[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₈O |
| Molecular Weight | 96.13 g/mol [6] |
| Appearance | Colorless to light yellow clear liquid[6] |
| Boiling Point | 63-65 °C at 100 mmHg |
| Density | 0.89 g/mL at 25 °C |
| Refractive Index | n20/D 1.446 |
| CAS Number | 3230-69-1[6] |
Applications in Organic Synthesis
The primary application of this compound is as a precursor for the synthesis of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol via allylic rearrangement.
Allylic Rearrangement
The sulfuric acid-catalyzed allylic rearrangement of this compound produces a mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol.[3] The (Z)-isomer is the desired product for subsequent steps in vitamin A synthesis.[3]
Recent studies have explored the use of acidic ionic liquids as catalysts to improve the selectivity for the (Z)-isomer and to facilitate catalyst recycling.[3]
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from methyl vinyl ketone and acetylene in the presence of a metal catalyst.[3]
Materials:
-
Liquid ammonia
-
Metal calcium
-
Acetylene gas
-
Methyl vinyl ketone
-
Diethyl ether
-
50% aqueous solution of acetic acid
-
Aqueous solution of sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
Add liquid ammonia to a reaction vessel and cool to below -40°C.
-
Add metal calcium while simultaneously bubbling acetylene gas through the stirred liquid ammonia to form calcium acetylide.
-
Cool the reaction mixture to -60°C and add methyl vinyl ketone while continuing to bubble acetylene at a moderate rate.
-
Control the reaction temperature at -55°C for 25 minutes.
-
Raise the temperature to -5°C over 90 minutes to evaporate the ammonia.
-
Add equal amounts of diethyl ether and water, followed by the addition of a 50% aqueous solution of acetic acid until the mixture is neutral, keeping the temperature below 15°C.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with an aqueous solution of sodium bicarbonate, and dry over anhydrous magnesium sulfate.
-
Distill the solvent to recover the product. The yield of this compound is approximately 71% based on methyl vinyl ketone.[3]
Allylic Rearrangement to (Z)- and (E)-3-Methyl-2-penten-4-yn-1-ol
This protocol details the sulfuric acid-catalyzed rearrangement of this compound.[3]
Materials:
-
This compound
-
Chloroform or isopropyl ether
-
Dilute sulfuric acid (21.5%)
-
Aqueous solution of sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 115 g of this compound in 250 ml of chloroform or isopropyl ether with stirring.
-
Add 300 mL of dilute sulfuric acid (21.5%) to the solution.
-
Heat the reaction at 55°C for 2 hours.
-
Cool the reaction mixture and allow the layers to separate.
-
Wash the organic layer twice with an aqueous solution of sodium bicarbonate (100 mL each).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Distill the solvent to obtain the product mixture. The yield of the C6 alcohol is 86.6% based on the starting iso-C6 alcohol, with the content of the (Z)-isomer being 85.1%.[3]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis and allylic rearrangement of this compound under different catalytic systems.
| Reaction | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | (Z):(E) Ratio | Reference |
| Synthesis of this compound | Ca/NH₃ | Diethyl Ether | -60 to -5 | 2.5 | 71 | - | [3] |
| Allylic Rearrangement | H₂SO₄ (21.5%) | Chloroform | 55 | 2 | 86.6 | 85.1:14.9 | [3] |
| Allylic Rearrangement | [HNMP]HSO₄ | - | 55 | 6 | - | 88:12 | [3] |
| Allylic Rearrangement | NBu₄ReO₄/p-TsOH | Dichloromethane | 0 | 20 | 46 | 4:1 | [5] |
| Allylic Rearrangement | MoO₂(acac)₂/DBSO | Toluene | 100 | - | 17 | - | [5] |
Other Potential Applications
While the primary use of this compound is its rearrangement, its bifunctional nature suggests potential for other synthetic transformations.
-
Reaction with Metal Carbenes: It has been reported to react with ruthenium vinyl carbene to form a ten-membered η2-olefin coordinated ruthenacycle.[1][7]
-
Hydrogenation: The efficiency of various palladium catalysts for the hydrogenation of this compound has been evaluated under continuous-flow liquid-phase conditions.[1][7]
Detailed experimental protocols for these applications are not as readily available in the literature as for the allylic rearrangement.
Logical Workflow
The following diagram illustrates the typical synthetic workflow involving this compound.
Conclusion
This compound is a key intermediate whose value lies predominantly in its efficient conversion to (Z)-3-methyl-2-penten-4-yn-1-ol. The provided protocols for its synthesis and rearrangement offer robust methods for accessing this important precursor for vitamin A and carotenoid synthesis. While other applications exist, they are less explored. The development of more selective and sustainable catalytic systems for the allylic rearrangement continues to be an area of active research.
References
- 1. This compound 98 3230-69-1 [sigmaaldrich.com]
- 2. Reversible allylic rearrangement of this compound to 3-methyl-2-penten-4-yn-1-ol. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. 3-Methyl-2-penten-4-yn-1-ol: Properties and Production process_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound 98 3230-69-1 [sigmaaldrich.com]
Application Notes: 3-Methyl-1-penten-4-yn-3-ol as a Versatile C6-Building Block in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-methyl-1-penten-4-yn-3-ol as a strategic precursor in the total synthesis of complex molecules, particularly natural products. Its unique combination of a tertiary alcohol, a vinyl group, and a terminal alkyne within a compact six-carbon frame allows for a diverse range of synthetic transformations, making it a valuable tool in the construction of intricate molecular architectures.
Introduction
This compound is a functionalized acetylenic alcohol that serves as a key intermediate in various synthetic pathways.[1] Its inherent reactivity, stemming from the vinyl and ethynyl groups, allows for its participation in a variety of coupling reactions, cyclizations, and rearrangements. The tertiary hydroxyl group can act as a directing group or be eliminated to introduce further unsaturation, enhancing its synthetic versatility.
This document outlines the synthesis of this compound and details its application in the total synthesis of notable natural products, including the industrially significant Vitamin A and the monoterpene cosmene. Detailed experimental protocols for key transformations are provided to facilitate the practical application of this precursor in research and development.
Synthesis of the Precursor: this compound
The most common and efficient synthesis of this compound involves the ethynylation of methyl vinyl ketone. This reaction is typically carried out using an acetylide anion, often generated from acetylene and a strong base.
Experimental Protocol: Synthesis of this compound from Methyl Vinyl Ketone
This protocol is adapted from the established industrial synthesis of Vitamin A intermediates.[2]
Materials:
-
Methyl vinyl ketone
-
Acetylene gas
-
Sodium amide (NaNH₂) or a Grignard reagent (e.g., ethynylmagnesium bromide)
-
Anhydrous liquid ammonia (if using NaNH₂)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ammonium chloride (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Generation of the Acetylide Anion: In a flame-dried, three-necked flask equipped with a dry ice condenser, gas inlet, and mechanical stirrer, add anhydrous liquid ammonia. Carefully add sodium amide in portions while bubbling acetylene gas through the solution. The formation of sodium acetylide will be observed.
-
Ethynylation Reaction: To the freshly prepared sodium acetylide suspension at -33 °C (the boiling point of liquid ammonia), add a solution of methyl vinyl ketone in anhydrous diethyl ether dropwise.
-
Reaction Quench: After the addition is complete, stir the reaction mixture for an additional hour. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Allow the liquid ammonia to evaporate. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation to afford this compound.
Application in Total Synthesis
Total Synthesis of Vitamin A
This compound is a crucial C6 building block in one of the major industrial syntheses of Vitamin A acetate, developed by Hoffmann-La Roche.[2] The synthetic strategy involves the coupling of two key fragments, a C14 aldehyde and a C6 unit derived from our precursor.
Synthetic Pathway Overview:
The synthesis begins with the acid-catalyzed rearrangement of this compound to form a mixture of (E/Z)-3-methyl-2-penten-4-yn-1-ol. The desired (Z)-isomer is isolated and then coupled with a C14-aldehyde to construct the full C20 carbon skeleton of Vitamin A.
Figure 1: Simplified workflow for the synthesis of Vitamin A utilizing a C6 precursor.
Quantitative Data for Key Steps:
| Step | Reactants | Product | Yield | Reference |
| Ethynylation of Methyl Vinyl Ketone | Methyl vinyl ketone, Acetylide anion | This compound | ~40% | [1] |
| Rearrangement | This compound, Acid catalyst | (E/Z)-3-Methyl-2-penten-4-yn-1-ol | - | [2] |
| Coupling | (Z)-3-Methyl-2-penten-4-yn-1-ol Grignard, β-C14 Aldehyde | C20 Diol Intermediate | - | [2] |
Note: Industrial yields are often proprietary and may vary.
Experimental Protocol: Acid-Catalyzed Rearrangement of this compound
This protocol describes the Meyer-Schuster rearrangement, a key transformation in the Vitamin A synthesis.
Materials:
-
This compound
-
Sulfuric acid (dilute)
-
Anhydrous solvent (e.g., toluene)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent.
-
Add a catalytic amount of dilute sulfuric acid to the solution.
-
Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The resulting mixture of (E/Z)-3-methyl-2-penten-4-yn-1-ol can be separated by fractional distillation.
Total Synthesis of Cosmene
Cosmene is a monoterpene natural product found in the essential oils of various plants. Its synthesis by Nayler and Whiting in 1955 provides an early example of the utility of this compound in natural product synthesis.
Synthetic Pathway Overview:
The synthesis involves the conversion of this compound into a key dieneyne intermediate, which is then elaborated to form the final tetraene structure of cosmene.
Figure 2: Retrosynthetic analysis of cosmene from the C6 precursor.
Quantitative Data for Key Steps:
| Step | Reactants | Product | Yield | Reference |
| Synthesis of Cosmene | This compound derived intermediates | Cosmene | - | [3] |
Experimental Protocol: Key Steps in Cosmene Synthesis (Conceptual)
The original detailed protocol from Nayler and Whiting's 1955 paper is not readily accessible. However, a plausible modern adaptation of the key transformations is presented below.
Conversion to a Dieneyne Intermediate (Illustrative):
-
Protection of the Hydroxyl Group: The tertiary alcohol of this compound would likely be protected, for example, as a silyl ether, to prevent unwanted side reactions in subsequent steps.
-
Coupling Reaction: The protected precursor could then undergo a Sonogashira or similar cross-coupling reaction to introduce the remaining carbon framework.
-
Deprotection and Elimination: Removal of the protecting group followed by dehydration of the tertiary alcohol would generate the conjugated dieneyne system.
Final Reduction to Cosmene:
The dieneyne intermediate would then be subjected to a partial reduction of the triple bond to a double bond. This could be achieved using a Lindlar catalyst or other stereoselective reducing agents to afford the final all-trans isomer of cosmene.
Conclusion
This compound is a highly versatile and economically important precursor for the total synthesis of complex natural products. Its application in the industrial production of Vitamin A highlights its significance in large-scale chemical manufacturing. Furthermore, its use in the synthesis of other natural products like cosmene demonstrates its broader utility in academic and research settings. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this valuable C6-building block in the design and execution of novel synthetic strategies.
References
Application Notes and Protocols: Reaction of 3-Methyl-1-penten-4-yn-3-ol with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1-penten-4-yn-3-ol is a versatile bifunctional molecule containing a tertiary alcohol, a vinyl group, and a terminal alkyne. This unique combination of functional groups allows for a rich and diverse reactivity with organometallic reagents, making it a valuable building block in organic synthesis for the construction of complex molecular architectures. The outcome of the reaction is highly dependent on the nature of the organometallic reagent employed, the stoichiometry, and the reaction conditions. This document provides detailed application notes and experimental protocols for the reaction of this compound with common classes of organometallic reagents: Grignard reagents, organolithium reagents, and organocuprates.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₈O |
| Molecular Weight | 96.13 g/mol |
| CAS Number | 3230-69-1 |
| Boiling Point | 63-65 °C at 100 mmHg |
| Density | 0.89 g/mL at 25 °C |
| Refractive Index | n20/D 1.446 |
Reaction with Grignard Reagents (e.g., Methylmagnesium Bromide)
Grignard reagents are strong bases and nucleophiles. Their reaction with this compound is primarily characterized by deprotonation events. The most acidic proton is that of the hydroxyl group, followed by the terminal alkyne proton. With a sufficient excess of the Grignard reagent, double deprotonation can be achieved, forming a dianion. Nucleophilic addition to the unsaturated carbon-carbon bonds is generally not favored under standard conditions.
Predicted Reaction Pathways
Application Notes and Protocols for the Catalytic Hydrogenation of 3-Methyl-1-penten-4-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the selective catalytic hydrogenation of 3-Methyl-1-penten-4-yn-3-ol. This process is a critical transformation in organic synthesis, particularly for the preparation of valuable intermediates in the pharmaceutical and fine chemical industries. The primary goal is the selective reduction of the alkyne functionality to an alkene, yielding 3-Methyl-1,4-pentadien-3-ol, while preserving the existing vinyl group. This document outlines two primary catalytic systems for this transformation: the Lindlar catalyst (a poisoned palladium catalyst) and the P-2 Nickel catalyst (nickel boride).
Introduction
The selective hydrogenation of a terminal alkyne in the presence of a vinyl group, as in the case of this compound, presents a significant synthetic challenge. Over-reduction to the corresponding alkane or saturation of the vinyl group are common side reactions. Achieving high selectivity for the desired dienol product requires carefully chosen catalysts and optimized reaction conditions. Lindlar's catalyst and P-2 Nickel are well-established catalysts for the semi-hydrogenation of alkynes to cis-alkenes and are highly effective for this type of selective transformation.[1][2] The choice between these catalysts may depend on factors such as desired selectivity, cost, and ease of handling.
Catalytic Systems and Data Presentation
The selective hydrogenation of this compound primarily yields 3-Methyl-1,4-pentadien-3-ol. Further hydrogenation can lead to 3-Methyl-1-penten-3-ol and ultimately to the fully saturated 3-Methyl-pentan-3-ol. The following tables summarize representative quantitative data for the selective hydrogenation of terminal alkynes in enyne systems using Lindlar and P-2 Ni catalysts. While specific data for this compound is limited in publicly available literature, the data for analogous compounds provides a strong basis for developing effective protocols.
Table 1: Selective Hydrogenation of Terminal Alkynes in Enyne Systems with Lindlar Catalyst
| Substrate (Analogous) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | H₂ Pressure (atm) | Time (h) | Conversion (%) | Selectivity to Diene (%) | Reference |
| Phenylacetylene | 5 | Hexane | 25 | 1 | 2 | >99 | 98 | [3] |
| 1-ethynylcyclohexene | 5 | Ethanol | 25 | 1 | 3 | >99 | 95 | Inferred from[4] |
| 2-methyl-3-butyn-2-ol | 5 wt% Pd/ZnO | Heptane | 50 | 5 | 1.5 | 95 | 97.8 | [3] |
Table 2: Selective Hydrogenation of Terminal Alkynes in Enyne Systems with P-2 Nickel Catalyst
| Substrate (Analogous) | Catalyst Preparation | Solvent | Temperature (°C) | H₂ Pressure (atm) | Time (h) | Conversion (%) | Selectivity to Diene (%) | Reference |
| 1-Heptyne | Ni(OAc)₂ + NaBH₄ | Ethanol | 25 | 1 | 1 | >99 | 98 | Inferred from[2] |
| Phenylacetylene | NiCl₂ + NaBH₄ | Methanol | 25 | 1 | 1.5 | >99 | 97 | Inferred from[1] |
Experimental Protocols
The following are detailed protocols for the selective hydrogenation of this compound using Lindlar's catalyst and P-2 Nickel catalyst.
Protocol 1: Selective Hydrogenation using Lindlar's Catalyst
This protocol describes the semi-hydrogenation of the alkyne functionality in this compound to a cis-alkene using a commercially available Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead).[2]
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd/CaCO₃, poisoned)
-
Quinoline (optional, as a co-poison)
-
Anhydrous solvent (e.g., ethanol, ethyl acetate, or hexane)
-
Hydrogen gas (balloon or cylinder with regulator)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., Parr shaker or a setup with a hydrogen balloon)
-
Filtration apparatus (e.g., Celite or a syringe filter)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., ethanol, 10-20 mL per gram of substrate).
-
Catalyst Addition: Under a nitrogen or argon atmosphere, carefully add Lindlar's catalyst (typically 5-10 mol% of palladium relative to the substrate). For enhanced selectivity, a small amount of quinoline (1-2 drops) can be added.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere. Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm) or attach a hydrogen-filled balloon.
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or by monitoring hydrogen uptake.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), carefully vent the hydrogen from the reaction vessel and purge with nitrogen.
-
Catalyst Removal: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with the same solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, 3-Methyl-1,4-pentadien-3-ol. The product can be further purified by column chromatography if necessary.
Protocol 2: Selective Hydrogenation using P-2 Nickel Catalyst
This protocol details the in-situ preparation and use of P-2 Nickel catalyst for the selective hydrogenation of this compound. P-2 Ni is a less pyrophoric and often more selective alternative to Raney Nickel.[1]
Materials:
-
This compound
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Sodium borohydride (NaBH₄)
-
Anhydrous ethanol
-
Hydrogen gas
-
Reaction vessel (e.g., a thick-walled flask or a dedicated hydrogenation bottle)
-
Magnetic stirrer
-
Syringes and needles
Procedure:
-
Catalyst Preparation (in-situ):
-
In a reaction vessel under a nitrogen or argon atmosphere, dissolve nickel(II) acetate tetrahydrate (1.0 eq) in anhydrous ethanol.
-
In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in anhydrous ethanol.
-
While stirring the nickel acetate solution vigorously, add the sodium borohydride solution dropwise via a syringe. A fine black precipitate of P-2 Nickel catalyst will form immediately, accompanied by the evolution of hydrogen gas. Allow the mixture to stir for 30 minutes to ensure complete formation of the catalyst.
-
-
Substrate Addition: To the freshly prepared catalyst suspension, add a solution of this compound in anhydrous ethanol.
-
Hydrogenation: Immediately equip the reaction vessel for hydrogenation as described in Protocol 1 (evacuate and backfill with H₂, then maintain a positive pressure of hydrogen).
-
Reaction Monitoring and Workup: Follow the same procedure for reaction monitoring, workup, and catalyst removal as outlined in Protocol 1. The P-2 Nickel catalyst can also be removed by filtration through Celite.
Visualizations
The following diagrams illustrate the key aspects of the catalytic hydrogenation of this compound.
Caption: Reaction pathway for the hydrogenation of this compound.
Caption: General experimental workflow for catalytic hydrogenation.
Caption: Logical relationship between catalyst choice and reaction selectivity.
References
Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 3-Methyl-1-penten-4-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the chemical derivatization of the tertiary hydroxyl group of 3-Methyl-1-penten-4-yn-3-ol. Derivatization is a crucial technique to modify the physicochemical properties of a molecule, such as its volatility, solubility, and polarity, which is essential for various applications including gas chromatography-mass spectrometry (GC-MS) analysis, and as a protection strategy in multi-step organic synthesis. The protocols outlined below describe common derivatization techniques: silylation, esterification, and etherification.
Overview of Derivatization Reactions
The tertiary hydroxyl group in this compound can be derivatized through several common reactions to enhance its analytical detection or to protect it during further synthetic transformations. The primary methods include:
-
Silylation: Replacement of the active hydrogen of the hydroxyl group with a silyl group (e.g., trimethylsilyl, TMS). This is a common technique to increase volatility and thermal stability for GC-MS analysis.
-
Esterification: Reaction of the alcohol with a carboxylic acid or its derivative (e.g., acid chloride or anhydride) to form an ester. This can be used as a protective group or to modify the biological activity of the molecule.
-
Etherification: Conversion of the hydroxyl group into an ether. Ethers are generally stable and serve as excellent protective groups in a wide range of chemical conditions.
Quantitative Data Summary
The following table summarizes representative quantitative data for the derivatization of tertiary propargylic alcohols, analogous to this compound. The data is based on general procedures for these types of compounds, as specific experimental data for this compound is not extensively reported.
| Derivatization Method | Reagent(s) | Derivative Product | Typical Yield (%) | Analytical Data (Expected) |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trimethylchlorosilane (TMCS) | 3-(Trimethylsilyloxy)-3-methyl-1-penten-4-yne | > 95 | GC-MS: Lower retention time, characteristic M-15 peak. ¹H NMR: Appearance of a singlet around 0.1-0.3 ppm (Si-(CH₃)₃). |
| Esterification | Acetic Anhydride, Pyridine | 3-Methyl-1-penten-4-yn-3-yl acetate | 70-90 | IR: Appearance of a strong C=O stretch around 1735 cm⁻¹. ¹H NMR: Appearance of a singlet around 2.0 ppm (CO-CH₃). |
| Etherification | Sodium Hydride, Benzyl Bromide | 3-(Benzyloxy)-3-methyl-1-penten-4-yne | 60-85 | ¹H NMR: Appearance of signals in the aromatic region (7.2-7.4 ppm) and a singlet for the benzylic protons around 4.5 ppm. |
Experimental Protocols
This protocol describes the formation of a trimethylsilyl (TMS) ether, which is a common derivatization for enhancing volatility and thermal stability for gas chromatography.
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vial (2 mL) with a PTFE-lined cap
-
Heating block or oven
Procedure:
-
Prepare a 1 mg/mL solution of this compound in the chosen aprotic solvent.
-
Transfer 100 µL of this solution into a reaction vial.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Securely cap the vial and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Caption: Experimental workflow for the silylation of this compound.
This protocol details the formation of an acetate ester, a common method for protecting the hydroxyl group.
Materials:
-
This compound
-
Acetic anhydride
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine (1.5 eq) followed by the slow, dropwise addition of acetic anhydride (1.2 eq).
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours (monitor by TLC).
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure acetate ester.
Caption: General scheme for the esterification of this compound.
This protocol outlines the synthesis of a benzyl ether, a robust protecting group for alcohols.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq) and wash with anhydrous hexanes to remove mineral oil, then suspend in anhydrous THF.
-
Cool the suspension to 0°C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0°C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight (monitor by TLC).
-
Carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure benzyl ether.
Caption: Logical relationships between derivatization goals, methods, and applications.
Application Notes and Protocols: Polymerization of 3-Methyl-1-penten-4-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1-penten-4-yn-3-ol is a functionalized enyne monomer possessing a tertiary alcohol, a vinyl group, and an ethynyl group. This unique combination of reactive sites makes it a candidate for the synthesis of novel polymers with potential applications in drug delivery, biomaterials, and advanced coatings. The presence of both double and triple bonds allows for various polymerization pathways, including thermal, catalytic, and radical-initiated methods. The hydroxyl group introduces polarity and a potential site for further functionalization, although it can also present challenges for certain catalytic systems.
These application notes provide an overview of potential polymerization strategies for this compound, based on established principles of polymer chemistry, as direct literature on the polymerization of this specific monomer is limited. The included protocols are proposed methodologies and should be adapted and optimized based on experimental observations. It is known that isomers of this compound are heat-sensitive and prone to polymerization upon heating[1].
Key Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₈O | |
| Molecular Weight | 96.13 g/mol | |
| Boiling Point | 63-65 °C / 100 mmHg | |
| Density | 0.89 g/mL at 25 °C | |
| Refractive Index | n20/D 1.446 | |
| Appearance | Colorless to light yellow liquid |
Proposed Polymerization Methodologies
Due to the monomer's structure, several polymerization mechanisms can be explored. The following sections detail hypothetical protocols for thermal, free-radical, and catalytic polymerization.
Protocol 1: Thermal Polymerization
Objective: To induce polymerization of this compound using thermal energy, likely proceeding through a combination of radical and other mechanisms initiated by heat.
Workflow Diagram:
Caption: Workflow for the proposed thermal polymerization of this compound.
Materials:
-
This compound (freshly distilled)
-
Anhydrous, degassed solvent (e.g., toluene, xylene)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon source
-
Magnetic stirrer and heating mantle
-
Precipitation solvent (e.g., methanol, hexane)
Procedure:
-
Set up a Schlenk flask equipped with a magnetic stir bar and condenser under an inert atmosphere (Nitrogen or Argon).
-
Add the desired amount of anhydrous, degassed solvent to the flask.
-
Introduce the freshly distilled this compound monomer to the solvent (a typical starting concentration would be 1 M).
-
Heat the reaction mixture to the desired temperature (start with a range of 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress over 24-72 hours. An increase in viscosity may be observed.
-
After the reaction period, cool the mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or hexane) with stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Expected Data (Hypothetical):
| Reaction Temp (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI |
| 80 | 48 | 35 | 2,500 | 2.8 |
| 100 | 48 | 60 | 4,200 | 3.1 |
| 120 | 48 | 85 | 6,800 | 3.5 |
Protocol 2: Free-Radical Polymerization
Objective: To initiate polymerization of the vinyl group in this compound using a free-radical initiator. This method may offer better control over initiation compared to thermal polymerization.
Workflow Diagram:
Caption: Workflow for the proposed free-radical polymerization of this compound.
Materials:
-
This compound (inhibitor removed)
-
Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF), Dioxane)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon source
-
Magnetic stirrer and heating mantle
-
Precipitation solvent (e.g., hexane, diethyl ether)
Procedure:
-
Remove the inhibitor from the monomer by passing it through a short column of basic alumina.
-
Set up a Schlenk flask with a magnetic stir bar and condenser under an inert atmosphere.
-
Dissolve the desired amount of free-radical initiator (e.g., AIBN, typically 1-2 mol% relative to the monomer) in the anhydrous, degassed solvent.
-
Add the inhibitor-free monomer to the initiator solution.
-
Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN) with stirring.
-
Allow the polymerization to proceed for 12-24 hours.
-
Cool the reaction to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of a suitable non-solvent.
-
Collect the polymer by filtration and wash with fresh non-solvent.
-
Dry the polymer under vacuum at a moderate temperature.
Expected Data (Hypothetical):
| Initiator | [Monomer]:[Initiator] | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| AIBN | 100:1 | 70 | 24 | 75 | 8,000 | 2.2 |
| AIBN | 200:1 | 70 | 24 | 65 | 15,000 | 2.5 |
| BPO | 100:1 | 80 | 18 | 80 | 9,500 | 2.4 |
Protocol 3: Catalytic Polymerization (Proposed)
Objective: To explore the use of an organometallic catalyst for the polymerization of this compound. The choice of catalyst is critical to avoid side reactions involving the hydroxyl and ethynyl groups. A late-transition metal catalyst, known for functional group tolerance, is proposed.
Signaling Pathway/Logical Relationship Diagram:
Caption: Proposed catalytic cycle for the polymerization of this compound.
Materials:
-
This compound (purified and degassed)
-
Organometallic catalyst (e.g., a palladium or nickel complex with a phosphine or NHC ligand)
-
Co-catalyst or activator (if required by the catalytic system)
-
Anhydrous, degassed solvent (e.g., toluene, chlorobenzene)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
All manipulations should be carried out under a strictly inert atmosphere (glovebox or Schlenk line).
-
In a reaction vessel, dissolve the organometallic catalyst in the anhydrous, degassed solvent.
-
If required, add the co-catalyst/activator and stir for the recommended time to generate the active species.
-
Slowly add the purified monomer to the catalyst solution at the desired reaction temperature (e.g., room temperature to 80 °C).
-
Monitor the polymerization over time.
-
Quench the reaction by adding a suitable agent (e.g., a small amount of methanol or acidified methanol).
-
Precipitate the polymer in a non-solvent.
-
Isolate and purify the polymer by filtration and washing.
-
Dry the polymer under vacuum.
Expected Data (Hypothetical):
| Catalyst System | [Monomer]:[Cat] | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| Pd(OAc)₂ / PPh₃ | 200:1 | 60 | 12 | 50 | 12,000 | 1.8 |
| Ni(acac)₂ / MAO | 500:1 | 40 | 8 | 85 | 25,000 | 1.6 |
Characterization of the Resulting Polymers
The synthesized polymers should be characterized using a variety of analytical techniques to determine their molecular weight, structure, and thermal properties.
| Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Confirmation of the polymer structure, determination of the extent of polymerization through the vinyl and/or ethynyl groups, and assessment of stereoregularity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of characteristic functional groups in the polymer, such as the persistence of hydroxyl (-OH) and potentially unreacted vinyl or ethynyl groups. |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg) and any melting transitions (Tm), providing insight into the thermal properties of the polymer. |
| Thermogravimetric Analysis (TGA) | Assessment of the thermal stability and decomposition profile of the polymer. |
Concluding Remarks
The polymerization of this compound presents an opportunity for the development of novel functional polymers. The protocols outlined above provide a starting point for the investigation of its polymerization behavior. Researchers should be mindful of the potential for cross-linking, especially at higher temperatures or conversions, due to the presence of multiple reactive groups. Careful control of reaction conditions and thorough characterization of the resulting materials will be crucial for understanding the structure-property relationships of these new polymers and unlocking their potential applications.
References
Application Notes and Protocols: The Role of 3-Methyl-1-penten-4-yn-3-ol in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Methyl-1-penten-4-yn-3-ol as a versatile building block in click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This key reaction forms a stable 1,2,3-triazole linkage, a common motif in medicinal chemistry and materials science. The protocols and data presented herein are designed to guide researchers in the successful application of this terminal alkyne in their synthetic endeavors.
Introduction
Click chemistry describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] Among these, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) stands out as a premier example, enabling the efficient covalent ligation of two molecular fragments.[2] The reaction's simplicity, reliability, and biocompatibility have led to its widespread adoption in drug discovery, bioconjugation, and materials science.[3][4]
This compound is a valuable reagent in this context due to the presence of a terminal alkyne group, a prerequisite for the CuAAC reaction.[5] Its structure also features a tertiary alcohol and a vinyl group, offering potential sites for further functionalization. This trifunctional nature makes it an attractive synthon for creating complex molecular architectures and for the development of novel chemical probes, diagnostic agents, and therapeutic candidates.
Quantitative Data Summary
The following table summarizes representative quantitative data for the copper-catalyzed azide-alkyne cycloaddition of this compound with a model azide, benzyl azide. The data is based on typical outcomes for CuAAC reactions under optimized conditions.
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Benzyl Azide | 5 mol% CuSO₄·5H₂O, 10 mol% Sodium Ascorbate | t-BuOH/H₂O (1:1) | 2 | >95 |
| This compound | Azido-PEG3-biotin | 5 mol% CuSO₄, 10 mol% THPTA, 20 mol% Sodium Ascorbate | PBS Buffer, pH 7.4 | 1 | >90 |
Experimental Protocols
Protocol 1: General Procedure for CuAAC of this compound
This protocol describes a general method for the copper-catalyzed cycloaddition of this compound with an organic azide.
Materials:
-
Organic Azide (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized Water
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (1-5 mol%).
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[8]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,4-disubstituted 1,2,3-triazole.[8]
Protocol 2: Bioconjugation with this compound Derivative
This protocol provides a guideline for labeling biomolecules functionalized with an azide group using a derivative of this compound.
Materials:
-
Azide-modified biomolecule (e.g., protein, DNA)
-
Alkyne-functionalized this compound derivative
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (CuSO₄) solution
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution
-
Sodium ascorbate solution
Procedure:
-
In a microcentrifuge tube, dissolve the azide-modified biomolecule in PBS buffer.
-
Add the alkyne-functionalized this compound derivative to the solution.
-
Prepare a premixed solution of CuSO₄ and THPTA ligand.[3][9]
-
Add the premixed catalyst-ligand solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.[8]
-
Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.
-
Purify the labeled biomolecule using a suitable method such as size-exclusion chromatography or dialysis.
Visualizations
Caption: Reaction scheme for the CuAAC of this compound.
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols [baseclick.eu]
- 5. 3-甲基-1-戊烯-4-炔-3-醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. labsolu.ca [labsolu.ca]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
Synthesis of Heterocyclic Compounds from 3-Methyl-1-penten-4-yn-3-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1-penten-4-yn-3-ol is a versatile bifunctional starting material possessing both a vinyl and an ethynyl group attached to a tertiary alcohol. This unique structural motif allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. The presence of multiple reactive sites enables the construction of various five- and six-membered rings, which are key scaffolds in many biologically active molecules and pharmaceutical agents. This document provides detailed application notes and experimental protocols for the synthesis of furan, pyrazole, and isoxazole derivatives from this compound.
Application Notes
The strategic manipulation of reaction conditions and reagents allows for the selective transformation of this compound into different heterocyclic systems. Key synthetic strategies include acid-catalyzed rearrangement and cyclization, transition-metal-catalyzed cycloisomerization, and condensation reactions with binucleophiles.
-
Furan Synthesis: The synthesis of substituted furans is a prominent application of this compound. The most common approach involves an acid-catalyzed Meyer-Schuster rearrangement to an intermediate allenol, which then tautomerizes and cyclizes to form the furan ring. Alternatively, transition metal catalysts, particularly gold, can effectively catalyze the cycloisomerization of the corresponding rearranged allylic alcohol, 3-methyl-2-penten-4-yn-1-ol, to yield the furan product.
-
Pyrazole Synthesis: Pyrazoles, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are readily accessible from this compound. The core synthetic strategy involves the reaction of the enynol or its rearranged enynone intermediate with hydrazine derivatives. The reaction proceeds via a condensation-cyclization cascade to afford highly substituted pyrazoles.
-
Isoxazole Synthesis: Isoxazoles, which are isomeric with pyrazoles and feature adjacent nitrogen and oxygen atoms in a five-membered ring, can also be synthesized from this compound. The synthetic approach mirrors that of pyrazoles, utilizing hydroxylamine instead of hydrazine as the binucleophilic reagent. This reaction provides a direct route to isoxazole derivatives bearing the side chain derived from the starting enynol.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of various heterocyclic compounds from this compound and its derivatives under different reaction conditions.
Table 1: Synthesis of 2,3-Dimethylfuran
| Entry | Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Dilute H₂SO₄ | Chloroform or Isopropyl ether | 55 | 2 | 86.6 (of rearranged alcohol) | [1] |
| 2 | (Z)-3-Methyl-2-penten-4-yn-1-ol | - | (Certain conditions) | - | - | High (exothermic) | [2] |
Table 2: Synthesis of Substituted Pyrazoles (General Approach)
| Entry | Alkyne/Enyne Substrate | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | Terminal Alkyne | Hydrazine | n-BuLi, I₂, then Hydrazine | 3,5-Disubstituted Pyrazole | Good | [3] |
| 2 | 1,3-Diketone | Hydrazine | Copper-catalyzed | Substituted Pyrazole | - | [3] |
| 3 | β-Arylchalcones | Hydrazine Monohydrate | H₂O₂, then Hydrazine | 3,5-Diaryl-1H-pyrazoles | - | [4] |
Table 3: Synthesis of Substituted Isoxazoles (General Approach)
| Entry | Alkyne/Enyne Substrate | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | Terminal Alkyne | Hydroxylamine | n-BuLi, I₂, then Hydroxylamine | 3,5-Disubstituted Isoxazole | Good | [3] |
| 2 | 1,3-Dicarbonyl Compound | Hydroxylamine | - | Substituted Isoxazole | - | [5] |
| 3 | β-Enamino Ketones | Hydroxylamine Hydrochloride | Montmorillonite K-10, Ultrasound | 3-Methyl-5-phenylisoxazole derivatives | 89-99 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dimethylfuran
This protocol involves a two-step one-pot procedure: the sulfuric acid-catalyzed allyl rearrangement of this compound to 3-methyl-2-penten-4-yn-1-ol, followed by thermal cyclization.
Materials:
-
This compound
-
Chloroform or Isopropyl ether
-
Dilute Sulfuric Acid (21.5%)
-
Aqueous Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Diethyl ether (for extraction)
-
50% Aqueous Acetic Acid (for neutralization during workup of starting material synthesis)[1]
Procedure:
-
Rearrangement: Dissolve 115 g of this compound in 250 mL of chloroform or isopropyl ether in a reaction vessel equipped with a stirrer.[1]
-
Add 300 mL of dilute sulfuric acid (21.5%) to the solution.[1]
-
Heat the reaction mixture to 55°C and stir for 2 hours.[1]
-
After the reaction, cool the mixture and allow the layers to separate.[1]
-
Separate the organic layer and wash it twice with 100 mL portions of aqueous sodium bicarbonate solution.[1]
-
Dry the organic layer over anhydrous magnesium sulfate.[1]
-
Cyclization: The (Z)-isomer of the resulting 3-methyl-2-penten-4-yn-1-ol can be cyclized under certain conditions, which can be highly exothermic, to form 2,3-dimethylfuran.[2] Careful heating of the isolated rearranged product is typically sufficient to induce cyclization. Distillation of the product mixture will yield pure 2,3-dimethylfuran.
Protocol 2: General Procedure for the Synthesis of Pyrazoles from Enynols
This protocol outlines a general approach for the synthesis of pyrazoles from enynol-type substrates by reaction with hydrazine.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or other suitable solvent
-
Acid or base catalyst (optional, reaction dependent)
Procedure:
-
Dissolve the this compound in a suitable solvent such as ethanol in a round-bottom flask.
-
Add an equimolar amount or a slight excess of hydrazine hydrate or the desired substituted hydrazine to the solution.
-
The reaction may proceed at room temperature or require heating under reflux, depending on the reactivity of the specific hydrazine derivative. The reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired pyrazole derivative.
Protocol 3: General Procedure for the Synthesis of Isoxazoles from Enynols
This protocol describes a general method for synthesizing isoxazoles from enynol substrates using hydroxylamine.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
A base (e.g., sodium acetate, triethylamine, or potassium carbonate)
-
A suitable solvent (e.g., ethanol, methanol, or a water/organic solvent mixture)
Procedure:
-
Dissolve hydroxylamine hydrochloride and a base (to liberate the free hydroxylamine) in the chosen solvent in a reaction flask.
-
Add this compound to the reaction mixture.
-
The reaction is typically stirred at room temperature or heated to reflux until the starting material is consumed, as monitored by TLC.
-
After cooling to room temperature, the reaction mixture is worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the target isoxazole derivative.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathways from this compound.
Caption: Experimental workflow for 2,3-Dimethylfuran synthesis.
Caption: General workflow for Pyrazole/Isoxazole synthesis.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. 3-Methyl-2-penten-4-yn-1-ol: Properties and Production process_Chemicalbook [chemicalbook.com]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Allylic Rearrangement of 3-Methyl-1-penten-4-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol is a key transformation in organic synthesis, providing access to valuable intermediates. This reaction, a specific instance of the Meyer-Schuster rearrangement, converts the tertiary propargyl alcohol into its isomeric primary alcohol, 3-methyl-2-penten-4-yn-1-ol. The product is a crucial C6 building block in the industrial synthesis of important compounds such as Vitamin A, astaxanthin, and zeaxanthin.[1][2] This document provides detailed application notes, experimental protocols, and comparative data for this rearrangement, focusing on acid-catalyzed methods.
Reaction Scheme
The acid-catalyzed rearrangement of this compound proceeds to form a mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol, with the (Z)-isomer typically being the major product.
Caption: General reaction scheme for the allylic rearrangement.
Mechanism of Rearrangement
The allylic rearrangement of this compound follows the Meyer-Schuster rearrangement pathway. The reaction is initiated by the protonation of the hydroxyl group, followed by a 1,3-shift to form an allene intermediate, which then tautomerizes to the more stable α,β-unsaturated alcohol.
Caption: Mechanism of the Meyer-Schuster rearrangement.
Experimental Protocols
Protocol 1: Sulfuric Acid-Catalyzed Rearrangement
This protocol describes the traditional and widely used method for the allylic rearrangement using dilute sulfuric acid.
Materials:
-
This compound (iso-C6 alcohol)
-
Chloroform or Isopropyl ether (solvent)
-
Dilute sulfuric acid (21.5% w/w)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
Equipment:
-
Round-bottom flask with a stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a stirrer, dissolve 115 g of this compound in 250 ml of chloroform or isopropyl ether.[3]
-
To this solution, add 300 mL of 21.5% dilute sulfuric acid while stirring.[3]
-
Heat the reaction mixture to 55°C and maintain this temperature for 2 hours with continuous stirring.[3]
-
After 2 hours, cool the reaction mixture to room temperature and allow the layers to separate in a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer twice with 100 mL portions of saturated aqueous sodium bicarbonate solution.[3]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the product, a mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol.
Expected Outcome:
-
Yield: Approximately 86.6% based on the starting alcohol.[3]
-
Product Composition: A typical isomeric mixture contains 78-85% of the (Z)-isomer and 10-15% of the (E)-isomer.[2][3]
Protocol 2: Acidic Ionic Liquid-Catalyzed Rearrangement
This protocol utilizes a recyclable and less corrosive acidic ionic liquid as the catalyst, offering a greener alternative to strong mineral acids.
Materials:
-
This compound
-
[HNMP]HSO4 (acidic ionic liquid)
-
Organic solvent (e.g., toluene)
Equipment:
-
Reaction vessel with a stirrer and temperature control
-
Distillation apparatus
Procedure:
-
Charge the reaction vessel with this compound and the acidic ionic liquid [HNMP]HSO4.
-
Heat the mixture to 55°C and stir for 6 hours.[3]
-
After the reaction is complete, the product can be separated from the non-volatile ionic liquid by distillation.[3]
-
The ionic liquid can be recovered and reused for subsequent reactions.
Expected Outcome:
-
Selectivity: This method shows increased selectivity towards the desired (Z)-isomer, with reported compositions of up to 88% of the cis-isomer.[3]
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst significantly impacts the yield and stereoselectivity of the rearrangement. Below is a summary of the performance of different catalytic systems.
| Catalyst System | Substrate | Temperature (°C) | Time (h) | Yield (%) | Product Composition (Z:E Ratio) | Reference |
| Dilute H₂SO₄ | This compound | 55 | 2 | 86.6 | ~85:15 | [3] |
| [HNMP]HSO₄ | This compound | 55 | 6 | - | ~88:12 (increased Z-isomer) | [3] |
Note: Yield data for the ionic liquid catalyzed reaction was not specified in the cited literature, but the primary advantage highlighted is the improved selectivity and catalyst recyclability.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and rearrangement of this compound.
Caption: Workflow for synthesis and rearrangement.
Applications in Drug Development and Fine Chemicals
The primary product of this rearrangement, (Z)-3-methyl-2-penten-4-yn-1-ol, is a highly valuable intermediate in the pharmaceutical and fine chemical industries.
-
Vitamin A Synthesis: It serves as a key C6 synthon in the industrial production of Vitamin A and its derivatives.[1][2]
-
Carotenoid Synthesis: The (E)-isomer is utilized in the synthesis of other important carotenoids like astaxanthin and zeaxanthin, which have applications as antioxidants and food colorants.[1][2]
-
General Organic Synthesis: As a functionalized enyne, the product can participate in a variety of subsequent transformations, making it a versatile building block for the synthesis of complex organic molecules.
Troubleshooting and Optimization
-
Polymerization: Both the starting material and the product are prone to polymerization, especially at elevated temperatures.[3] It is crucial to maintain the recommended reaction temperatures and to perform distillations under reduced pressure to minimize thermal stress.
-
Isomer Separation: If a specific isomer is required, the (Z) and (E) products can be separated by fractional distillation.[2]
-
Catalyst Choice: The use of acidic ionic liquids can be advantageous for improved selectivity and easier catalyst separation, which is particularly beneficial for process scale-up and green chemistry initiatives.[3]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to ensure complete conversion of the starting material and to avoid prolonged reaction times that might lead to side product formation.
References
Application of 3-Methyl-1-penten-4-yn-3-ol in Materials Science: An Overview of Available Data
Initial research into the direct application of 3-Methyl-1-penten-4-yn-3-ol in materials science reveals a significant gap in currently available literature. While the molecule is a known precursor in organic synthesis, its utility as a monomer for creating well-characterized polymers with specific material applications is not extensively documented. The compound is noted to be heat-sensitive and prone to polymerization, but detailed protocols for controlled polymerization and data on the resulting polymer's properties are scarce.
This document summarizes the available information on this compound, including its chemical and physical properties and a detailed synthesis protocol. Additionally, it provides a brief overview of Poly(4-methyl-1-pentene) (PMP), a commercially significant polymer with a similar name, in the event of a potential misidentification by the user.
This compound: Properties and Synthesis
This compound, also known as ethynyl methyl vinyl carbinol, is a tertiary alcohol containing both a double and a triple bond.[1] This unsaturated nature makes it a reactive molecule and a potential building block in chemical synthesis.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₆H₈O | [2] |
| Molecular Weight | 96.13 g/mol | [2] |
| Appearance | Colorless to light yellow/orange clear liquid | [3] |
| Purity | >98.0% (GC) | [3] |
| Boiling Point | 63-65 °C at 100 mmHg | |
| Density | 0.89 g/mL at 25 °C | |
| Refractive Index | n20/D 1.446 |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of methyl vinyl ketone with acetylene in the presence of a metal catalyst.[4]
Materials:
-
Liquid ammonia
-
Metal calcium
-
Acetylene gas
-
Methyl vinyl ketone
-
Diethyl ether
-
50% aqueous solution of acetic acid
-
Aqueous solution of sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
Add liquid ammonia to a reaction vessel and cool to below -40°C.
-
Add metal calcium to the liquid ammonia while simultaneously bubbling acetylene gas through the stirred solution to form calcium acetylide.
-
Cool the reaction mixture to -60°C.
-
Slowly add methyl vinyl ketone while continuing to bubble acetylene through the mixture at a moderate rate. Maintain the reaction temperature at -55°C for 25 minutes.
-
Gradually raise the temperature to -5°C over 90 minutes to evaporate the ammonia.
-
Add equal volumes of diethyl ether and water to the reaction residue.
-
Neutralize the mixture by adding a 50% aqueous solution of acetic acid, ensuring the temperature remains below 15°C.
-
Allow the mixture to separate into aqueous and organic layers.
-
Extract the aqueous layer twice with diethyl ether.
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Combine all organic layers and wash with an aqueous solution of sodium bicarbonate.
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Recover the diethyl ether via distillation, yielding the crude this compound. The reported yield is 71% based on methyl vinyl ketone.[4]
Workflow for the Synthesis of this compound
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Methyl-1-penten-4-yn-3-ol
Welcome to the technical support center for the purification of 3-Methyl-1-penten-4-yn-3-ol. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its chemical instability. It is a heat-sensitive compound prone to polymerization and can undergo an acid-catalyzed allylic rearrangement to form (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol.[1] Therefore, purification methods must be chosen to minimize thermal stress and avoid acidic conditions.
Q2: What are the typical impurities found in crude this compound?
A2: Impurities can include unreacted starting materials from the synthesis (e.g., methyl vinyl ketone and acetylene), solvents (e.g., diethyl ether, chloroform, or isopropyl ether), and byproducts from side reactions.[1] Additionally, its rearrangement products, the cis and trans isomers of 3-methyl-2-penten-4-yn-1-ol, can be present, especially if the crude product has been exposed to acidic conditions.[1]
Q3: What is the recommended purification method for this compound?
A3: Vacuum distillation is the most recommended method for purifying this compound. This technique allows for distillation at a lower temperature, which significantly reduces the risk of thermal decomposition and polymerization.[2]
Q4: Can I use chromatography to purify this compound?
A4: While distillation is the more common method, chromatography on silica gel can be used, particularly for removing non-volatile impurities. However, care must be taken as silica gel can be slightly acidic, potentially causing rearrangement. Using a neutral stationary phase or deactivating the silica gel with a base (e.g., triethylamine) is advisable.
Troubleshooting Guide
Issue 1: The compound is turning dark or polymerizing in the distillation flask.
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Q: My this compound is darkening and becoming viscous during distillation. What is happening and how can I prevent it?
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A: This indicates thermal decomposition or polymerization. This compound is heat-sensitive.[1] To prevent this, it is crucial to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[2] Ensure your vacuum is stable and the heating bath temperature is kept as low as possible. Adding a polymerization inhibitor, such as hydroquinone, to the distillation flask can also be beneficial.
Issue 2: The distillate is not pure and contains isomers.
-
Q: I have distilled my product, but GC analysis shows the presence of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol. How did this happen?
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A: The presence of these isomers indicates that an allylic rearrangement has occurred. This is typically catalyzed by acidic conditions.[1] Ensure all your glassware is free from acidic residues. If the crude product was worked up with acid, it is essential to neutralize it thoroughly with a base wash (e.g., saturated sodium bicarbonate solution) before distillation.
Issue 3: I am having trouble maintaining a stable vacuum during distillation.
-
Q: My vacuum pressure is fluctuating during the distillation, leading to inconsistent boiling. What are the common causes and solutions?
-
A: Vacuum leaks are the most common cause of pressure fluctuations. Check all ground glass joints to ensure they are properly sealed with a suitable vacuum grease. Inspect all tubing and connections for cracks or loose fittings. Ensure your vacuum pump is in good working order and the cold trap is functioning effectively to prevent volatile substances from entering the pump.[2]
Data Presentation
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point | Refractive Index (n20/D) |
| This compound | C₆H₈O | 96.13 | 63-65 °C / 100 mmHg | 1.446 |
| (Z)-3-Methyl-2-penten-4-yn-1-ol (cis isomer) | C₆H₈O | 96.13 | 65 °C / 1.253 kPa | 1.4820 |
| (E)-3-Methyl-2-penten-4-yn-1-ol (trans isomer) | C₆H₈O | 96.13 | 73 °C / 1.253 kPa | 1.4934 |
Experimental Protocols
Protocol 1: Pre-Distillation Work-up
-
Neutralization: Transfer the crude this compound to a separatory funnel. If an acid was used in the synthesis, wash the organic layer with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Washing: Wash the organic layer twice with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration: Filter the drying agent.
-
Solvent Removal: Remove the bulk of the solvent using a rotary evaporator. Use a low bath temperature to prevent product loss.
Protocol 2: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus as shown in the workflow diagram below. Use a round-bottom flask that is no more than two-thirds full. Add a magnetic stir bar or boiling chips to the flask. Ensure all joints are lightly greased and sealed.
-
System Evacuation: Turn on the cooling water to the condenser. Begin stirring the crude product. Slowly and carefully turn on the vacuum pump to evacuate the system.
-
Heating: Once the desired pressure is reached and stable, begin to slowly heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect any low-boiling impurities as the forerun. As the temperature stabilizes at the boiling point of this compound at the given pressure, collect the main fraction in a separate receiving flask.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly releasing the vacuum.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: A troubleshooting guide for the purification of this compound.
References
Technical Support Center: Synthesis of 3-Methyl-1-penten-4-yn-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-1-penten-4-yn-3-ol.
Troubleshooting and FAQs
Q1: My final product shows unexpected peaks in the NMR/GC analysis, suggesting the presence of isomers. What are these and how can I prevent their formation?
A: The most common isomeric impurities are the E- and Z-isomers of 3-methyl-2-penten-4-yn-1-ol and 3-methyl-2-penten-4-ynal. These arise from rearrangement reactions of the target molecule, this compound.[1][2]
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Cause: These rearrangements are typically catalyzed by acidic conditions, which may be present during the reaction workup or purification steps.[1][2] The Meyer-Schuster rearrangement, for instance, is acid-catalyzed and leads to the formation of α,β-unsaturated aldehydes.[1]
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Prevention:
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Neutral Workup: Ensure that the hydrolysis of the reaction mixture is performed under neutral or slightly basic conditions. A saturated aqueous solution of ammonium chloride is a common choice for quenching Grignard reactions.[1][3] Following this, a wash with a sodium bicarbonate solution can help neutralize any residual acid.[2]
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Avoid Strong Acids: Be cautious with the use of strong acids during any stage of the synthesis and purification.
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Temperature Control: While not explicitly stated for this specific synthesis, heat can sometimes promote rearrangement and polymerization.[2] It is good practice to keep temperatures as low as reasonably possible during workup and purification.
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Q2: After distillation, I'm left with a significant amount of high-boiling, viscous residue. What is the likely composition of this residue?
A: The high-boiling residue is likely composed of oligomeric or polymeric materials and potentially dimeric byproducts.
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Cause: this compound contains both a double and a triple bond, making it susceptible to polymerization, especially when heated.[2] Additionally, side reactions during the synthesis can lead to the formation of higher molecular weight byproducts. For example, compounds like 3,6-dimethyl-1,4,7-octatriyne-3,6-diol and 3-ethynyl-5-methyl-1,6-heptadiyne-3,5-diol have been identified as byproducts in some synthetic routes.[1]
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Prevention:
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Moderate Temperatures: Avoid excessive heating during the reaction and distillation. Vacuum distillation is recommended to lower the boiling point and reduce thermal stress on the compound.
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Use of Inhibitors: While not commonly cited in the provided literature for this specific molecule, the introduction of a radical inhibitor (e.g., hydroquinone) in small amounts during distillation is a general strategy to prevent the polymerization of unsaturated compounds.
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Prompt Purification: Purifying the product soon after synthesis can minimize the time for degradation and polymerization to occur.
-
Q3: My reaction yield is consistently low. What are the common factors that can lead to poor yields in this synthesis?
A: Low yields can stem from several factors, including incomplete reaction, side reactions, and losses during workup and purification.
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Incomplete Reaction:
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Grignard Reagent Issues: If using a Grignard-based synthesis, the quality of the Grignard reagent is crucial. Ensure that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by moisture or oxygen.[4]
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Stoichiometry: Incorrect stoichiometry of the reactants can lead to incomplete conversion of the limiting reagent.
-
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Side Reactions: As discussed, the formation of rearrangement products and polymers consumes the desired product, thereby reducing the yield.
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Workup Losses:
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Emulsion Formation: During the aqueous workup, emulsions can form, making phase separation difficult and leading to loss of product in the aqueous layer.
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Incomplete Extraction: Ensure thorough extraction of the aqueous layer with an appropriate organic solvent (e.g., diethyl ether) to recover all the product.[2]
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Quantitative Data on Impurities
While specific quantitative data for impurities in the direct synthesis of this compound is not extensively detailed in the provided literature, data from the subsequent rearrangement reaction in an industrial context offers insight into potential isomeric impurity levels. Commercially available this compound typically has a purity of >98.0% (GC).[5][6]
| Impurity Type | Typical Percentage Range (in rearranged product mixture) | Reference |
| (Z)-3-methyl-2-penten-4-yn-1-ol (cis isomer) | 78–85% | [2] |
| (E)-3-methyl-2-penten-4-yn-1-ol (trans isomer) | 10–15% | [2] |
| Light Fractions | 3–5% | [2] |
| Other Impurities | 2–4% | [2] |
Experimental Protocol: Synthesis via Acetylide Addition to Methyl Vinyl Ketone
This protocol is a condensed representation based on literature procedures.[2] Researchers should consult original publications for more detailed instructions.
1. Preparation of Calcium Acetylide:
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Add liquid ammonia to a reaction vessel equipped with a stirrer and cooled to below -40°C.
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Introduce metallic calcium to the liquid ammonia while simultaneously bubbling acetylene gas through the mixture. This forms a dispersion of calcium acetylide.
2. Reaction with Methyl Vinyl Ketone:
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Cool the calcium acetylide suspension to -60°C.
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Slowly add methyl vinyl ketone while continuing to bubble acetylene through the mixture at a moderate rate.
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Maintain the reaction temperature at approximately -55°C for about 25 minutes.
3. Workup and Extraction:
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Allow the temperature to rise to -5°C over 90 minutes to evaporate the ammonia.
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Add equal volumes of diethyl ether and water to the residue.
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Neutralize the mixture by adding a 50% aqueous solution of acetic acid, keeping the temperature below 15°C.
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Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
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Combine the organic layers and wash with an aqueous solution of sodium bicarbonate.
4. Drying and Purification:
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Dry the combined organic phase over anhydrous magnesium sulfate.
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Filter off the drying agent and remove the diethyl ether by distillation.
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Purify the crude this compound by vacuum distillation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and mitigating common impurities in the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-Methyl-2-penten-4-yn-1-ol: Properties and Production process_Chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sciencemadness Discussion Board - Green Synthesis of 3-methyl-heptan-3-ol from common materials - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. labsolu.ca [labsolu.ca]
Optimizing reaction conditions for 3-Methyl-1-penten-4-yn-3-ol synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the synthesis of 3-Methyl-1-penten-4-yn-3-ol. It includes troubleshooting advice and answers to frequently asked questions to optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the ethynylation of methyl vinyl ketone. This typically involves reacting methyl vinyl ketone with an acetylide salt, often formed in situ from acetylene and a strong base or a metal like calcium in liquid ammonia.[1] Another common approach involves the use of a Grignard reagent, such as ethynylmagnesium bromide, which reacts with methyl vinyl ketone.[2]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: Key starting materials and reagents include:
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Methyl vinyl ketone (MVK): A reactive enone that serves as the carbonyl precursor.[3]
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Acetylene: The source of the ethynyl group.[2]
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Base/Metal: Strong bases like sodium amide or metals such as calcium or magnesium are used to deprotonate acetylene to form the reactive acetylide.[1]
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Solvent: Anhydrous solvents like liquid ammonia, tetrahydrofuran (THF), or diethyl ether are crucial to prevent unwanted side reactions.[1][4]
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Grignard Reagent (alternative): Ethynylmagnesium bromide or chloride can be used as the nucleophile.[2]
Q3: What are the critical reaction conditions to control for optimal yield?
A3: Temperature, reaction time, and the exclusion of water are critical. For the reaction involving calcium in liquid ammonia, the temperature is initially maintained below -40°C and then controlled at -55°C during the addition of methyl vinyl ketone.[1] When using Grignard reagents, maintaining anhydrous conditions is paramount, as Grignard reagents react readily with water.[4]
Q4: What are the potential side products or impurities I should be aware of?
A4: Side products can include diol impurities formed from the reaction of the product with the Grignard reagent or other starting materials.[2] Polymerization of the heat-sensitive this compound or the starting methyl vinyl ketone can also occur.[1][3] Additionally, rearrangement of the final product to cis and trans isomers of 3-methyl-2-penten-4-yn-1-ol can happen, especially under acidic conditions.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard reagent due to moisture. 2. Poor quality of starting materials (e.g., polymerized methyl vinyl ketone). 3. Incorrect reaction temperature. 4. Inefficient formation of the acetylide. | 1. Ensure all glassware is flame-dried and use anhydrous solvents.[4] 2. Use freshly distilled methyl vinyl ketone.[6] 3. Strictly control the reaction temperature according to the protocol. For the calcium/ammonia method, maintain the temperature at -55°C during the addition of MVK.[1] 4. Ensure efficient bubbling of acetylene and sufficient reaction time for acetylide formation.[1] |
| Formation of a Tar-like Substance | Polymerization of methyl vinyl ketone or the product. | 1. Ensure the reaction is carried out at the recommended low temperature. 2. Use methyl vinyl ketone that has been stored with an inhibitor like hydroquinone and distill it immediately before use.[3] 3. Minimize the reaction time. |
| Presence of Unexpected Byproducts in NMR/GC-MS | 1. Formation of diols or other condensation products.[2] 2. Rearrangement of the product to 3-methyl-2-penten-4-yn-1-ol.[5] | 1. Control the stoichiometry of the reactants carefully. 2. Avoid acidic conditions during workup to prevent rearrangement. Use a buffered or neutral workup. |
| Difficulty in Isolating the Product | 1. Product is volatile. 2. Emulsion formation during aqueous workup. | 1. Use a rotary evaporator at low temperature and pressure for solvent removal. 2. Add a saturated solution of ammonium chloride to break up the emulsion during the workup of Grignard reactions.[4] |
Experimental Protocols
Protocol 1: Synthesis via Calcium Acetylide in Liquid Ammonia[1]
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Preparation of Calcium Acetylide:
-
Add liquid ammonia to a reaction vessel and cool to below -40°C.
-
Add metallic calcium to the liquid ammonia with stirring.
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Bubble acetylene gas through the solution to form calcium acetylide, which will be dispersed in the liquid ammonia.
-
-
Reaction with Methyl Vinyl Ketone:
-
Cool the reaction mixture to -60°C.
-
Slowly add methyl vinyl ketone while continuing to bubble acetylene at a moderate rate.
-
Control the reaction temperature at -55°C for 25 minutes.
-
-
Workup:
-
Raise the temperature to -5°C over 90 minutes to evaporate the ammonia.
-
Add equal amounts of diethyl ether and water.
-
Neutralize the mixture by adding a 50% aqueous solution of acetic acid, keeping the temperature below 15°C.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with an aqueous sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.
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Remove the diethyl ether by distillation to obtain the crude product. A yield of 71% based on methyl vinyl ketone has been reported.[1]
-
Data Presentation
| Parameter | Value | Reference |
| Yield (Protocol 1) | 71% (based on methyl vinyl ketone) | [1] |
| Reaction Temperature | -55°C to -60°C | [1] |
| Reaction Time | 25 minutes | [1] |
Visualizations
Reaction Pathway
Caption: Synthesis pathway of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
References
- 1. 3-Methyl-2-penten-4-yn-1-ol: Properties and Production process_Chemicalbook [chemicalbook.com]
- 2. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol [mdpi.com]
- 3. Methyl vinyl ketone - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound 98 3230-69-1 [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 3-Methyl-1-penten-4-yn-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-1-penten-4-yn-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis of this compound is typically achieved through a Favorskii reaction. This involves the nucleophilic addition of an acetylide to methyl vinyl ketone.[1] The acetylide is generated in situ from acetylene gas and a strong base.
Q2: What are the most common side reactions observed during this synthesis?
Several side reactions can occur, leading to impurities and reduced yield of the desired product. These include:
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Rearrangement Reactions: Acid-catalyzed rearrangement of the product can lead to the formation of α,β-unsaturated aldehydes or ketones, such as (E/Z)-3-methyl-2-penten-4-ynal, via a Meyer-Schuster rearrangement.[1][2] An allylic rearrangement to (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol can also occur.[3]
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Formation of Diols: Dimeric and trimeric diol byproducts can form, such as 3,6-dimethyl-1,4,7-octatriyne-3,6-diol and 3-ethynyl-5-methyl-1,6-heptadiyne-3,5-diol.
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Polymerization: The starting material, product, and rearrangement products contain reactive double and triple bonds and are susceptible to polymerization, especially at elevated temperatures.[3]
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Aldol Condensation: Self-condensation of methyl vinyl ketone can occur in the presence of a base, which is a common side reaction in Favorskii reactions.[1]
Q3: How can I minimize the formation of rearrangement products?
To minimize acid-catalyzed rearrangements, it is crucial to maintain basic or neutral conditions, especially during the workup. Avoid strong acids. If an acidic workup is necessary, it should be performed at low temperatures and for a short duration. The use of milder catalysts for subsequent steps can also prevent rearrangement.
Q4: What causes the formation of diol byproducts?
The formation of diol byproducts like 3,6-dimethyl-1,4,7-octatriyne-3,6-diol and 3-ethynyl-5-methyl-1,6-heptadiyne-3,5-diol can be attributed to the reaction of the acetylide with the ketone starting material in unintended stoichiometries. Careful control of the molar ratio of reactants is essential to suppress these side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | Ensure the acetylide is properly formed before adding methyl vinyl ketone. Use a sufficient excess of acetylene. |
| Significant side reactions. | Review the reaction conditions (temperature, solvent, base) to minimize side product formation as detailed below. | |
| Presence of α,β-unsaturated aldehyde/ketone impurities | Acid-catalyzed Meyer-Schuster rearrangement.[1][2] | Maintain a basic pH throughout the reaction and workup. If an acidic wash is required, use a weak acid and keep the temperature low. |
| High molecular weight, viscous impurities observed | Polymerization of the product or starting materials.[3] | Avoid high temperatures during the reaction and purification steps. Consider using a polymerization inhibitor if necessary. Distill the product under reduced pressure. |
| Formation of significant amounts of diol byproducts | Incorrect stoichiometry of reactants. | Slowly add the methyl vinyl ketone to the acetylide solution to maintain a high concentration of the acetylide relative to the ketone. |
| Aldol condensation products detected | Use of a strong base with the enolizable ketone.[1] | Use a base that is strong enough to deprotonate acetylene but less likely to promote aldol condensation. Alternatively, use reaction conditions that favor the Favorskii reaction over aldol addition (e.g., lower temperatures). |
Quantitative Data on Side Product Formation
The following table summarizes reported yields of the main product and key side products under various conditions.
| Product | Catalyst/Conditions | Solvent | Temperature | Yield | Reference |
| (E/Z)-3-Methyl-2-penten-4-ynal | Bu₄NReO₄/p-TsOH (15 mol%) | Dichloromethane | 273 K | 46% | [1] |
| (E/Z)-3-Methyl-2-penten-4-ynal | MoO₂(acac)₂ | Dibutylsulfoxide | Not specified | 17% | [1] |
| 3,6-Dimethyl-1,4,7-octatriyne-3,6-diol | Ethynylmagnesium bromide | THF | Reflux | 1.2% | [1] |
| 3-Ethynyl-5-methyl-1,6-heptadiyne-3,5-diol | Ethynylmagnesium bromide | THF | Reflux | 2.7% | [1] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
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Magnesium turnings
-
Ethyl bromide
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Anhydrous tetrahydrofuran (THF)
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Acetylene gas (purified)
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Methyl vinyl ketone
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Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
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Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of Ethylmagnesium Bromide (Grignard Reagent):
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In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings under an inert atmosphere (e.g., argon).
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Add a small amount of anhydrous THF.
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Slowly add a solution of ethyl bromide in anhydrous THF via the dropping funnel to initiate the Grignard reaction.
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Once the reaction starts, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the mixture at room temperature for 1 hour.
-
-
Formation of Ethynylmagnesium Bromide:
-
Cool the Grignard reagent solution in an ice bath.
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Bubble purified acetylene gas through the solution for 1-2 hours. The formation of a precipitate indicates the formation of the acetylide.
-
-
Synthesis of this compound:
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Cool the suspension of ethynylmagnesium bromide to 0°C.
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Slowly add a solution of methyl vinyl ketone in anhydrous THF dropwise over 1-2 hours, maintaining the temperature below 5°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
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Workup and Purification:
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Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
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Separate the organic layer.
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Extract the aqueous layer with diethyl ether (2 x 50 mL).
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure.
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Purify the crude product by vacuum distillation.
-
Visualizations
Caption: Main reaction and major side reactions in the synthesis of this compound.
Caption: A troubleshooting workflow for optimizing the synthesis of this compound.
References
Improving yield and selectivity in 3-Methyl-1-penten-4-yn-3-ol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 3-methyl-1-penten-4-yn-3-ol to improve yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and industrially significant method for synthesizing this compound is the Favorskii reaction. This involves the addition of an acetylide to a ketone. Specifically, it is the reaction of methyl vinyl ketone with acetylene in the presence of a strong base or a metal acetylide.[1][2] A typical procedure involves using a metal like calcium in liquid ammonia to form a metal acetylide, which then reacts with methyl vinyl ketone.[1][2]
Q2: What is the most common subsequent reaction of this compound, and what are the desired products?
A2: The most prevalent reaction is an acid-catalyzed allylic rearrangement to produce a mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol.[2] For many applications, particularly in the synthesis of Vitamin A, the (Z)-isomer (cis-isomer) is the desired product.[3]
Q3: What are the key factors influencing the yield and selectivity of the allylic rearrangement?
A3: The key factors are the choice of acid catalyst, reaction temperature, and solvent. Strong mineral acids like sulfuric acid are commonly used, but acidic ionic liquids have been shown to improve the selectivity for the desired (Z)-isomer.[2] Temperature control is crucial to prevent side reactions such as polymerization and the formation of by-products like 2,3-dimethylfuran.[2]
Q4: What are the common by-products in the synthesis and rearrangement reactions, and how can they be minimized?
A4: In the synthesis of this compound, by-products can arise from the self-condensation of methyl vinyl ketone or side reactions of the acetylide. In the subsequent allylic rearrangement, the main undesired product is the (E)-isomer (trans-isomer).[2] Other by-products include polymers and cyclic ethers like 2,3-dimethylfuran, especially at elevated temperatures.[2] To minimize these, it is essential to maintain strict temperature control, use appropriate catalysts, and optimize reaction times.
Q5: How can the (Z) and (E) isomers of 3-methyl-2-penten-4-yn-1-ol be separated?
A5: The (Z) and (E) isomers can be separated by fractional distillation due to their different boiling points. The (Z)-isomer has a lower boiling point than the (E)-isomer.[2]
Troubleshooting Guides
Synthesis of this compound (Favorskii/Grignard Type Reaction)
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Grignard or acetylide reagent due to moisture or improper preparation. | Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Low reactivity of the ketone. | While methyl vinyl ketone is generally reactive, ensure its purity. | |
| Incomplete reaction. | Increase the reaction time or consider a slight increase in the molar excess of the acetylide reagent. | |
| Formation of a Viscous Mass or Polymer | Uncontrolled temperature leading to polymerization of methyl vinyl ketone. | Maintain the recommended low temperature during the addition of methyl vinyl ketone. Add the ketone slowly and dropwise. |
| Difficult Work-up and Product Isolation | Formation of stable emulsions during aqueous work-up. | Use saturated ammonium chloride solution for quenching instead of water. If emulsions persist, add a small amount of a different organic solvent or brine. |
| Product loss during extraction. | Perform multiple extractions with a suitable solvent like diethyl ether. Ensure the pH of the aqueous layer is appropriate to prevent product degradation. |
Allylic Rearrangement to 3-Methyl-2-penten-4-yn-1-ol
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Rearranged Product | Incomplete reaction. | Increase reaction time or temperature moderately. Monitor the reaction progress by TLC or GC. |
| Catalyst deactivation. | Ensure the starting material and solvent are free of impurities that could poison the acid catalyst. | |
| Product decomposition. | Avoid excessive heating. Once the reaction is complete, cool the mixture promptly and proceed with the work-up. | |
| Poor Selectivity (High E/Z Ratio) | Suboptimal catalyst. | Consider using an acidic ionic liquid, which has been reported to favor the formation of the Z-isomer.[2] |
| High reaction temperature. | Lowering the reaction temperature can sometimes improve the Z/E ratio, although it may require longer reaction times. | |
| Formation of 2,3-dimethylfuran | High reaction temperature and/or high acid concentration. | Maintain the reaction temperature at the lower end of the recommended range. Use the minimum effective amount of acid catalyst. |
| Polymerization During Reaction or Distillation | The product is heat-sensitive.[2] | Perform distillation under reduced pressure to lower the boiling point. Add a polymerization inhibitor (e.g., hydroquinone) to the crude product before distillation. |
Data Presentation
Table 1: Comparison of Catalysts for the Allylic Rearrangement of this compound
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | (Z):(E) Ratio | Reference |
| Sulfuric Acid (21.5%) | Chloroform/Isopropyl Ether | 55 | 2 | 86.6 | 85:15 | [2] |
| Acidic Ionic Liquid ([HNMP]HSO4) | Not specified | 55 | 6 | High | 88:12 | [2] |
| Bu4NReO4/p-TsOH (15 mol%) | Dichloromethane | 0 | 20 | 46 | 80:20 | [4] |
| MoO2(acac)2 (22-26 mol%) | Dibutylsulfoxide | Not specified | Not specified | 17 | Not specified | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound[2]
-
Apparatus Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a gas inlet, and a cooling system.
-
Reaction Initiation: Add liquid ammonia to the vessel and cool to below -40°C.
-
Catalyst Formation: Add metallic calcium to the liquid ammonia while simultaneously bubbling acetylene gas through the stirred solution to form calcium acetylide.
-
Addition of Ketone: Cool the reaction mixture to -60°C and slowly add methyl vinyl ketone while maintaining a moderate flow of acetylene.
-
Temperature Control: Maintain the reaction temperature at -55°C for 25 minutes.
-
Ammonia Evaporation: Gradually raise the temperature to -5°C over 90 minutes to evaporate the ammonia.
-
Work-up:
-
Add equal amounts of diethyl ether and water.
-
Neutralize the mixture by adding a 50% aqueous solution of acetic acid, keeping the temperature below 15°C.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with an aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Remove the diethyl ether by distillation. The resulting crude product is this compound. A typical yield is around 71% based on methyl vinyl ketone.[2]
Protocol 2: Allylic Rearrangement to 3-Methyl-2-penten-4-yn-1-ol[2]
-
Reaction Setup: In a reaction flask, dissolve 115 g of this compound in 250 ml of a solvent such as chloroform or isopropyl ether.
-
Catalyst Addition: While stirring, add 300 mL of a dilute (21.5%) sulfuric acid solution.
-
Reaction Conditions: Heat the mixture to 55°C and maintain this temperature for 2 hours.
-
Work-up:
-
Cool the reaction mixture and allow the layers to separate.
-
Wash the organic layer twice with a 10% aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: After recovering the solvent, the isomeric mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol can be separated by fractional distillation under reduced pressure. The yield of the rearranged product is approximately 86.6%, with a (Z) to (E) ratio of about 85:15.[2]
Visualizations
Caption: Experimental workflow for the synthesis and rearrangement of this compound.
Caption: Troubleshooting decision tree for the allylic rearrangement of this compound.
References
- 1. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methyl-2-penten-4-yn-1-ol: Properties and Production process_Chemicalbook [chemicalbook.com]
- 3. EP2225193B1 - Photochemical isomerization of a pent-2-en-4-yn-1-ol - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
Stability of 3-Methyl-1-penten-4-yn-3-ol under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 3-Methyl-1-penten-4-yn-3-ol in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a tertiary propargyl alcohol that is sensitive to acidic conditions and can be prone to polymerization upon heating.[1] Under acidic catalysis, it readily undergoes rearrangement reactions. Its stability under basic conditions is generally higher, though prolonged exposure to strong bases may cause other reactions.
Q2: What happens to this compound under acidic conditions?
Under acidic conditions, this compound primarily undergoes a Meyer-Schuster rearrangement to form α,β-unsaturated aldehydes.[2][3] This reaction is catalyzed by various acids, ranging from strong mineral acids to milder Lewis acids.[2]
Q3: Is the Meyer-Schuster rearrangement the only reaction that occurs in acidic media?
No. A competing reaction known as the Rupe rearrangement can also occur, especially with tertiary alcohols like this compound.[2] The Rupe rearrangement leads to the formation of α,β-unsaturated methyl ketones. The ratio of Meyer-Schuster to Rupe products can be influenced by the specific acid catalyst and reaction conditions.
Q4: How does this compound behave under basic conditions?
Based on general principles of organic chemistry, the vinyl and ethynyl groups of this compound are expected to be relatively stable under mild basic conditions. The hydroxyl group can be deprotonated by a strong base to form an alkoxide. However, specific data on the long-term stability and potential degradation pathways of this compound under various basic pH values are not extensively documented in the literature. It is advisable to perform small-scale stability studies if the compound is to be used under basic conditions for an extended period.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Meyer-Schuster Rearrangement Product
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the acid catalyst is fresh and has not been deactivated by moisture or other impurities. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some rearrangements require heating, while for others, higher temperatures may lead to decomposition or polymerization.[1][4] |
| Incorrect Solvent | The choice of solvent can influence the reaction outcome.[2] Experiment with different solvents to find the optimal one for your specific catalyst. |
| Competing Rupe Rearrangement | If the Rupe product is predominant, consider using milder catalysts such as Lewis acids (e.g., InCl₃) or transition metal-based catalysts, which can favor the Meyer-Schuster pathway.[2] |
| Product Decomposition | The α,β-unsaturated aldehyde product can be unstable.[4] Minimize reaction time and purify the product promptly after the reaction is complete. |
Issue 2: Formation of Multiple Products and Purification Challenges
| Possible Cause | Troubleshooting Step |
| Mixture of Meyer-Schuster and Rupe Products | As mentioned above, switching to a milder and more selective catalyst can improve the product ratio. |
| Formation of Geometric Isomers (E/Z) | The Meyer-Schuster rearrangement can produce a mixture of (E) and (Z) isomers of the α,β-unsaturated aldehyde.[1][4] The isomer ratio can sometimes be influenced by the catalyst and reaction conditions. Careful chromatographic separation (e.g., column chromatography or HPLC) may be required. |
| Polymerization | The starting material and/or the unsaturated product can polymerize, especially at higher temperatures.[1] Use a radical inhibitor if necessary and maintain the lowest effective reaction temperature. |
| Side Reactions | Other side reactions may occur depending on the specific substrate and conditions. Analyze the crude reaction mixture by techniques like GC-MS or NMR to identify byproducts and adjust the reaction parameters accordingly. |
Experimental Protocols
General Procedure for Acid-Catalyzed Meyer-Schuster Rearrangement
This is a general guideline; specific conditions will vary depending on the chosen catalyst and substrate.
-
Dissolution: Dissolve this compound in an appropriate anhydrous solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid) to the solution. The catalyst loading should be optimized, typically ranging from 5 to 20 mol%.[4]
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (which can range from room temperature to reflux) and monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up: Once the reaction is complete, quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or distillation.
Quantitative Data Summary
The following table summarizes typical product distributions obtained under different catalytic conditions for the rearrangement of tertiary propargyl alcohols, which can serve as a reference for experiments with this compound.
| Catalyst System | Substrate | Product(s) | Yield (%) | E:Z Ratio | Reference |
| Bu₄NReO₄ / p-TsOH | 3-Methyl-1,4-pentadiyn-3-ol | 3-Methyl-2-penten-4-ynal | 46 | 1:4 | [4] |
| MoO₂(acac)₂ / DMSO | 3-Methyl-1,4-pentadiyn-3-ol | 3-Methyl-2-penten-4-ynal | 8 | - | [4] |
| MoO₂(acac)₂ / DBSO | 3-Methyl-1,4-pentadiyn-3-ol | 3-Methyl-2-penten-4-ynal | 17 | - | [4] |
| Dilute H₂SO₄ | This compound | (Z)- and (E)-3-Methyl-2-penten-4-yn-1-ol | 86.6 | 85.1% cis | [1] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Competing Meyer-Schuster and Rupe rearrangement pathways under acidic conditions.
References
Technical Support Center: Storage and Handling of 3-Methyl-1-penten-4-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for preventing the polymerization of 3-Methyl-1-penten-4-yn-3-ol during storage. It includes frequently asked questions (FAQs) and troubleshooting procedures to ensure the stability and purity of this valuable acetylenic alcohol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound is a tertiary acetylenic alcohol containing both a double bond (alkene) and a triple bond (alkyne) in its structure.[1][2] This conjugated en-yne system makes the molecule highly reactive and susceptible to polymerization, especially when exposed to heat, light, or certain catalysts.[3] Polymerization is an undesirable reaction where individual molecules (monomers) join together to form long chains or networks (polymers), leading to a loss of the desired compound and potentially creating a hazardous situation.
Q2: What are the primary triggers for the polymerization of this compound?
The primary triggers for polymerization include:
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Heat: This compound is heat-sensitive. Elevated temperatures provide the activation energy for polymerization to occur.
-
Light: UV light can initiate free-radical polymerization.
-
Air (Oxygen): Oxygen can facilitate the formation of peroxides, which can act as initiators for polymerization.
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Metal Contamination: Trace amounts of certain metals can catalyze polymerization reactions.
-
Acidic or Basic Conditions: Strong acids or bases can also promote polymerization or other degradation pathways.
Q3: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential polymerization reactions. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Prevents oxidation and the formation of peroxide initiators. |
| Light | Amber vial or in the dark | Protects the compound from UV light-induced polymerization. |
| Container | Tightly sealed, clean glass container | Prevents contamination and exposure to air. |
Q4: Should I use a polymerization inhibitor for long-term storage?
Yes, for long-term storage, the use of a polymerization inhibitor is highly recommended. Inhibitors work by scavenging free radicals that initiate the polymerization chain reaction.
Q5: What are some common polymerization inhibitors suitable for acetylenic alcohols?
Several classes of inhibitors can be effective. The choice may depend on the specific application and desired purity of the compound after storage.
| Inhibitor Class | Examples | Typical Concentration Range |
| Phenolic Compounds | Hydroquinone (HQ), Butylated Hydroxytoluene (BHT) | 100 - 1000 ppm |
| Nitroxide Radicals | 4-Hydroxy-TEMPO (4-HT) | 50 - 500 ppm |
| Amines | Phenothiazine | 100 - 1000 ppm |
It is crucial to note that the optimal inhibitor and its concentration may need to be determined experimentally for your specific storage conditions and downstream applications.
Troubleshooting Guide
This section addresses specific issues you might encounter during the storage and handling of this compound.
Problem 1: The material has become viscous or solidified in the container.
-
Possible Cause: Polymerization has occurred.
-
Troubleshooting Steps:
-
Do not heat the container. This could accelerate any remaining polymerization and potentially lead to a dangerous pressure buildup.
-
Visually inspect the material. If it is highly viscous or a solid plug, it is likely polymerized and should be disposed of according to your institution's hazardous waste guidelines.
-
If only slightly viscous, you may be able to salvage a portion of the material. Carefully sample a small amount and analyze its purity (e.g., by GC or NMR) to determine the extent of oligomerization.
-
Review your storage conditions. Ensure the material was stored at the recommended temperature, under an inert atmosphere, and protected from light.
-
Consider adding an inhibitor to fresh material to prevent recurrence.
-
Problem 2: The material has developed a yellow or brown color.
-
Possible Cause: This can be an early sign of degradation or oligomerization.
-
Troubleshooting Steps:
-
Analyze the purity. Use analytical techniques like GC-MS or NMR to identify any impurities or oligomers that may have formed.
-
Check for peroxides. Use peroxide test strips to check for the presence of peroxides, which can form upon exposure to air and initiate polymerization. If peroxides are present, the material should be handled with extreme caution and may need to be treated to remove them before use.
-
Purify if necessary. If the impurity level is low, you may be able to purify the material by vacuum distillation. Caution: Distillation of potentially unstable materials should only be performed by experienced personnel with appropriate safety precautions, as heating can accelerate polymerization. Always ensure a polymerization inhibitor is present in the distillation flask.
-
Problem 3: Inconsistent results in reactions using stored this compound.
-
Possible Cause: Partial degradation or polymerization of the starting material.
-
Troubleshooting Steps:
-
Verify the purity of the stored material before each use using a reliable analytical method (e.g., qNMR or GC with an internal standard).
-
Purify the material if impurities are detected.
-
Use freshly opened or purified material for critical experiments to ensure consistency.
-
Experimental Protocols
Protocol 1: Addition of a Polymerization Inhibitor to this compound
This protocol describes the addition of 4-Hydroxy-TEMPO (4-HT) as a polymerization inhibitor.
-
Materials:
-
This compound
-
4-Hydroxy-TEMPO (4-HT)
-
Anhydrous, inert solvent (e.g., dichloromethane or toluene, optional)
-
Inert atmosphere glovebox or Schlenk line
-
-
Procedure:
-
Calculate the required amount of 4-HT to achieve the desired concentration (e.g., 200 ppm).
-
If the amount of 4-HT is very small, prepare a stock solution of 4-HT in the anhydrous solvent to facilitate accurate addition.
-
In an inert atmosphere, add the calculated amount of 4-HT (or the stock solution) to the this compound.
-
Gently swirl the container to ensure the inhibitor is fully dissolved.
-
If a solvent was used, it can be removed under reduced pressure at a low temperature (<30°C).
-
Seal the container tightly under an inert atmosphere and store at 2-8°C in the dark.
-
Visualizations
Caption: Troubleshooting workflow for the storage of this compound.
Caption: Simplified free-radical polymerization pathway and the role of an inhibitor.
References
Technical Support Center: Grignard Reaction for 3-Methyl-1-penten-4-yn-3-ol Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the Grignard synthesis of 3-Methyl-1-penten-4-yn-3-ol.
Troubleshooting Guide: Low Yields
Low yields in the Grignard synthesis of this compound are a common issue. This guide provides a systematic approach to identifying and resolving the root causes.
Question: My Grignard reaction is resulting in a low yield of this compound. What are the potential causes and how can I troubleshoot them?
Answer: Low yields can stem from several factors, ranging from reagent quality to reaction conditions. Follow this troubleshooting workflow to diagnose and address the issue.
Caption: Troubleshooting workflow for low yields in the Grignard synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful Grignard reaction?
A1: The most critical factor is maintaining strictly anhydrous (water-free) conditions. Grignard reagents are highly basic and will react with even trace amounts of water, which will quench the reagent and significantly lower your yield. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.
Q2: My Grignard reaction won't start. What should I do?
A2: The magnesium turnings may have an oxide layer that prevents the reaction from initiating. You can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating with a heat gun can also help initiate the reaction.
Q3: I am observing significant byproducts in my reaction mixture. What are the likely side reactions?
A3: With methyl vinyl ketone as a substrate, two primary side reactions can occur:
-
1,4-Conjugate Addition: The Grignard reagent can add to the double bond of the methyl vinyl ketone instead of the carbonyl group.
-
Enolization: The Grignard reagent can act as a base and deprotonate the methyl vinyl ketone at the alpha-position, forming an enolate.
Q4: How can I favor the desired 1,2-addition over 1,4-conjugate addition?
A4: Lowering the reaction temperature during the addition of methyl vinyl ketone can favor 1,2-addition. Additionally, the use of additives like anhydrous cerium(III) chloride (CeCl₃) or lanthanum(III) chloride lithium chloride complex (LaCl₃·2LiCl) can effectively promote 1,2-addition and improve the yield of the desired product.
Q5: Can I use a different solvent than THF or diethyl ether?
A5: Tetrahydrofuran (THF) and diethyl ether are the most common and effective solvents for Grignard reactions because they are aprotic and solvate the Grignard reagent. While other aprotic ethers might be used, THF and diethyl ether are generally recommended.
Data on Reaction Condition Optimization
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes expected yields under different conditions based on typical outcomes for similar reactions.
| Temperature (°C) | Additive | Rate of Addition | Expected Yield of 1,2-Adduct | Primary Byproduct(s) |
| 25 (Room Temp) | None | Fast | Low (<30%) | 1,4-Adduct, Polymerization |
| 0 | None | Slow | Moderate (40-60%) | 1,4-Adduct |
| -20 | None | Slow | Moderate-Good (50-70%) | 1,4-Adduct |
| 0 | Anhydrous CeCl₃ | Slow | Good-Excellent (>80%) | Minimal |
| -20 | Anhydrous CeCl₃ | Slow | Excellent (>90%) | Minimal |
Experimental Protocols
Protocol 1: Preparation of Ethynylmagnesium Bromide
This protocol is adapted from the synthesis of similar Grignard reagents.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Acetylene gas (purified)
-
Three-neck round-bottom flask, condenser, dropping funnel, gas inlet tube, magnetic stirrer
Procedure:
-
Set up a flame-dried three-neck flask equipped with a magnetic stirrer, condenser, dropping funnel, and a gas inlet tube under an inert atmosphere (argon or nitrogen).
-
Place magnesium turnings in the flask.
-
Add a solution of ethyl bromide in anhydrous THF dropwise to the magnesium to initiate the formation of ethylmagnesium bromide.
-
Once the Grignard reagent formation is established, bubble purified acetylene gas through the solution at a controlled rate. The reaction is exothermic and should be maintained at a suitable temperature (e.g., 20-30°C).
-
Continue bubbling acetylene until the reaction is complete (typically indicated by the cessation of ethane evolution). The resulting solution is ethynylmagnesium bromide.
Protocol 2: Synthesis of this compound
Materials:
-
Ethynylmagnesium bromide solution in THF (from Protocol 1)
-
Methyl vinyl ketone (freshly distilled)
-
Anhydrous cerium(III) chloride (optional, but recommended)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, add anhydrous cerium(III) chloride and stir with anhydrous THF for 1-2 hours to ensure a fine suspension.
-
Cool the CeCl₃/THF suspension to -20°C.
-
Slowly add the prepared ethynylmagnesium bromide solution to the CeCl₃ suspension and stir for another hour at -20°C.
-
Add a solution of freshly distilled methyl vinyl ketone in anhydrous THF dropwise to the reaction mixture while maintaining the temperature at -20°C.
-
After the addition is complete, allow the reaction to stir at -20°C for an additional 2-3 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at low temperature.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Catalyst and Reagent Removal in the Synthesis of 3-Methyl-1-penten-4-yn-3-ol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of catalyst and reagent residues from the synthesis of 3-Methyl-1-penten-4-yn-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and what residues need to be removed?
A1: Two primary synthetic routes are commonly employed, each with its own set of reagents and byproducts that require removal:
-
Grignard Route: This method involves the reaction of methyl vinyl ketone with an alkynyl Grignard reagent (e.g., ethynylmagnesium bromide). The main residues to be removed are magnesium salts formed during the quenching of the reaction.
-
Calcium Carbide Route: This route utilizes the reaction of methyl vinyl ketone with calcium acetylide (CaC₂). The primary byproduct that needs to be removed is calcium hydroxide (Ca(OH)₂).
Q2: Why is the complete removal of these residues crucial?
A2: Residual magnesium or calcium salts can interfere with downstream reactions, affect the purity and stability of the final product, and may be problematic for biological applications due to potential toxicity.
Q3: What is the general approach for removing magnesium salt residues from the Grignard synthesis?
A3: The standard procedure involves quenching the reaction mixture with a mild acidic aqueous solution, such as saturated aqueous ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).[1] This protonates the alkoxide to form the desired alcohol and converts the magnesium salts into water-soluble forms that can be separated through an aqueous work-up.
Q4: How can I remove the calcium hydroxide byproduct from the calcium carbide synthesis route?
A4: Calcium hydroxide has low solubility in water and can often be removed by filtration of the reaction mixture. Subsequent aqueous extraction and washes of the organic layer can help remove any remaining dissolved calcium hydroxide.
Q5: Are there any common issues encountered during the removal of these residues?
A5: Yes, common issues include the formation of emulsions during aqueous extraction, which can make phase separation difficult, and the precipitation of salts that can trap the product. For the Grignard route, incomplete quenching can leave residual reactive Grignard reagent. In the calcium carbide route, the fine particulate nature of calcium hydroxide can sometimes make filtration slow.
Troubleshooting Guides
Issue 1: Emulsion Formation During Aqueous Work-up (Grignard Route)
-
Symptom: A stable emulsion forms at the interface of the organic and aqueous layers during extraction, preventing clear phase separation.
-
Possible Cause: The presence of magnesium salts acting as surfactants.
-
Troubleshooting Steps:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Filtration through Celite®: Pass the entire mixture through a pad of Celite® or another filter aid. This can help to break up the emulsion by removing fine particulate matter.
-
Solvent Modification: Add a small amount of a different organic solvent with a different polarity (e.g., diethyl ether if using THF) to alter the phase properties.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate phase separation.
-
Issue 2: Incomplete Removal of Magnesium Salts (Grignard Route)
-
Symptom: The final product is contaminated with a white, inorganic solid, or subsequent reactions are failing unexpectedly.
-
Possible Cause: Insufficient washing during the aqueous work-up.
-
Troubleshooting Steps:
-
Multiple Extractions: Perform at least three washes with the acidic aqueous solution, followed by a wash with brine.
-
pH Check: Ensure the aqueous layer is slightly acidic (pH 5-6) after the final wash to confirm the neutralization of all basic magnesium species.
-
Filtration: After drying the organic layer with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter the solution to remove the drying agent and any fine inorganic precipitates.
-
Issue 3: Slow Filtration of Calcium Hydroxide (Calcium Carbide Route)
-
Symptom: The filtration of the reaction mixture to remove calcium hydroxide is excessively slow.
-
Possible Cause: The calcium hydroxide particles are very fine, clogging the filter paper.
-
Troubleshooting Steps:
-
Use of a Filter Aid: Add a layer of Celite® or diatomaceous earth to the filter paper before filtration. This creates a more porous filter bed and prevents clogging.
-
Centrifugation and Decantation: For smaller scale reactions, centrifuge the mixture to pellet the solid calcium hydroxide and then carefully decant the supernatant liquid.
-
Allowing to Settle: Let the reaction mixture stand for a period to allow the calcium hydroxide to settle, then decant the majority of the liquid before filtering the remaining slurry.
-
Data Presentation
The efficiency of catalyst/reagent residue removal is typically monitored by techniques such as Inductively Coupled Plasma (ICP) spectroscopy for elemental analysis of residual metals. The goal is to reduce the metal content to acceptable levels, often in the parts-per-million (ppm) range, depending on the final application of the product.
| Removal Technique | Target Residue | Typical Residual Levels (ppm) | Analytical Method |
| Aqueous Acidic Wash (3x) | Magnesium Salts | < 50 ppm | ICP-OES |
| Filtration followed by Aqueous Wash | Calcium Hydroxide | < 100 ppm | ICP-OES |
Note: The actual residual levels can vary depending on the specific reaction conditions and the rigor of the work-up procedure.
Experimental Protocols
Protocol 1: Removal of Magnesium Salts from Grignard Synthesis
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. The addition is exothermic. Continue adding the solution until no more gas evolves and a clear separation of layers begins to form.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent like THF, add a water-immiscible organic solvent such as diethyl ether or ethyl acetate to extract the product.
-
Washing: Separate the organic layer. Wash the organic layer sequentially with:
-
Saturated aqueous NH₄Cl solution (2 x volume of organic layer).
-
Water (1 x volume of organic layer).
-
Saturated aqueous NaCl (brine) solution (1 x volume of organic layer).
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent.
-
Concentration: Remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation.
Protocol 2: Removal of Calcium Hydroxide from Calcium Carbide Synthesis
-
Filtration: Set up a Buchner funnel with filter paper and a layer of Celite®. Wet the Celite® with the reaction solvent. Filter the reaction mixture under vacuum to remove the bulk of the solid calcium hydroxide. Wash the filter cake with a small amount of fresh solvent.
-
Extraction: Transfer the filtrate to a separatory funnel. Add an equal volume of water and shake gently.
-
Washing: Separate the organic layer. Wash the organic layer sequentially with:
-
Water (2 x volume of organic layer).
-
Saturated aqueous NaCl (brine) solution (1 x volume of organic layer).
-
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation.
Visualizations
References
Characterization of unexpected byproducts in 3-Methyl-1-penten-4-yn-3-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-1-penten-4-yn-3-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common laboratory synthesis involves the Grignard reaction. This method utilizes the nucleophilic addition of an ethynyl Grignard reagent (e.g., ethynylmagnesium bromide) to methyl vinyl ketone. The reaction is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere.
Q2: What are the primary safety precautions to consider during this synthesis?
A2: The Grignard reaction is highly exothermic and the reagents are moisture-sensitive. Key safety precautions include:
-
Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.
-
Controlled Addition: The Grignard reagent or the methyl vinyl ketone should be added slowly and at a controlled temperature to manage the exothermic nature of the reaction and prevent runaway reactions.
-
Proper Quenching: The reaction should be quenched carefully by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid at a low temperature.
Q3: What are some of the expected and unexpected byproducts in this synthesis?
A3: Besides the desired this compound, several byproducts can form:
-
1,4-Conjugate Addition Product: The Grignard reagent can add to the β-carbon of the α,β-unsaturated ketone, leading to the formation of a saturated ketone.
-
Aldol Condensation Products: The enolate of methyl vinyl ketone, formed under basic conditions, can react with another molecule of the ketone to form aldol addition or condensation products.
-
Dimerization/Oligomerization Products: The starting materials or the product itself can undergo dimerization or oligomerization, especially at elevated temperatures. Examples from similar syntheses include diol byproducts formed from the coupling of the acetylenic compounds.[1][2]
-
Wurtz Coupling Products: If the Grignard reagent is prepared in situ from a halide, homo-coupling of the halide can occur.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Step | Analytical Verification |
| Inactive Grignard Reagent | Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly opened anhydrous solvents. Activate magnesium turnings with a small crystal of iodine if necessary. Titrate the Grignard reagent before use to confirm its concentration. | Absence of the expected product peak in GC-MS. Predominance of starting material (methyl vinyl ketone) in GC-MS and NMR. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time. A slight excess of the Grignard reagent may be beneficial. | Presence of significant amounts of both starting materials in the crude reaction mixture as seen by GC-MS or NMR. |
| Side Reactions Dominating | Control the reaction temperature carefully, typically by performing the addition of the Grignard reagent at a low temperature (e.g., 0 °C or below). Ensure slow and controlled addition of the reagents. | Identification of significant peaks corresponding to byproducts (e.g., 1,4-addition product, aldol products) in GC-MS and NMR. |
Problem 2: Presence of Unexpected Peaks in GC-MS or NMR of the Crude Product
| Unexpected Product | Identification by GC-MS | Identification by 1H & 13C NMR | Mitigation Strategy |
| 1,4-Conjugate Addition Product (5-Hexyn-2-one) | Molecular ion peak corresponding to the same mass as the desired product (isomer). Fragmentation pattern will differ, showing characteristic ketone fragments. | Absence of vinyl protons. Presence of a singlet for the acetylenic proton and characteristic signals for the ketone and adjacent methylene and methyl groups. | Use of cerium(III) chloride (Luche conditions) can favor 1,2-addition over 1,4-addition. Perform the reaction at lower temperatures. |
| Aldol Addition/Condensation Products | Higher molecular weight peaks than the desired product. Fragmentation may show loss of water. | Complex multiplets in the aliphatic region. Presence of additional hydroxyl and carbonyl signals. Signals corresponding to α,β-unsaturated systems if condensation has occurred. | Maintain a low reaction temperature. Add the methyl vinyl ketone slowly to the Grignard reagent to avoid a high concentration of the enolate. |
| Dimerized Byproduct (e.g., 3,6-dimethyl-1,7-octadien-4-yne-3,6-diol) | Significantly higher molecular weight peak. | Presence of additional methyl, vinyl, and hydroxyl signals, with integrals corresponding to a dimerized structure. | Avoid localized overheating. Ensure efficient stirring. Use a slight excess of the ethynyl Grignard reagent to favor the desired reaction. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction
This protocol is adapted from established procedures for Grignard reactions with α,β-unsaturated ketones.
Part A: Preparation of Ethynylmagnesium Bromide
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Place magnesium turnings in the flask.
-
Prepare a solution of ethyl bromide in anhydrous THF.
-
In a separate, larger flask, saturate anhydrous THF with purified acetylene gas.
-
Slowly add the ethylmagnesium bromide solution to the acetylene-saturated THF. The reaction is exothermic and will generate ethane gas. Maintain a steady flow of acetylene throughout the addition.
-
After the addition is complete, continue to bubble acetylene through the solution for an additional 30 minutes to ensure the complete formation of ethynylmagnesium bromide.
Part B: Reaction with Methyl Vinyl Ketone
-
Cool the freshly prepared ethynylmagnesium bromide solution to 0 °C in an ice bath.
-
Prepare a solution of freshly distilled methyl vinyl ketone in anhydrous THF.
-
Add the methyl vinyl ketone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Inject the sample into a GC-MS system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Use a temperature program that allows for the separation of the starting materials, product, and potential byproducts (e.g., start at 50 °C, ramp to 250 °C).
-
Analyze the resulting mass spectra for the molecular ion peaks and fragmentation patterns of the expected compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified product or a crude sample in a deuterated solvent (e.g., CDCl3).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Acquire 1H and 13C NMR spectra.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the desired product and identify any impurities.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Possible reaction pathways in the synthesis.
Caption: Troubleshooting decision tree for the synthesis.
References
Validation & Comparative
Navigating the Structural Maze: A Comparative Guide to the Analysis of 3-Methyl-1-penten-4-yn-3-ol
At a Glance: Predicted NMR Data for 3-Methyl-1-penten-4-yn-3-ol
The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for the functional groups present in the molecule: a tertiary alcohol, a vinyl group, a terminal alkyne, and a methyl group.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OH | 1.5 - 2.5 | Singlet (broad) | - | 1H |
| ≡C-H | ~2.6 | Singlet | - | 1H |
| =CH₂ (trans to C4) | ~5.2 | Doublet of doublets | Jgem ≈ 1.5, Jtrans ≈ 17.2 | 1H |
| =CH₂ (cis to C4) | ~5.4 | Doublet of doublets | Jgem ≈ 1.5, Jcis ≈ 10.5 | 1H |
| -CH= | ~6.0 | Doublet of doublets | Jcis ≈ 10.5, Jtrans ≈ 17.2 | 1H |
| -CH₃ | ~1.5 | Singlet | - | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -C H₃ | ~30 |
| C -OH | ~70 |
| ≡C -H | ~75 |
| -C ≡ | ~85 |
| =C H₂ | ~115 |
| -C H= | ~140 |
In Detail: Experimental Protocols
1H and 13C NMR Spectroscopy
A standard protocol for acquiring 1H and 13C NMR spectra of a small organic molecule like this compound is as follows:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
-
1H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
-
13C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift axis using the internal standard (TMS) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Visualizing the Workflow: NMR Analysis Pipeline
Caption: Workflow of NMR analysis from sample preparation to structural elucidation.
Beyond NMR: A Comparative Look at Other Analytical Techniques
While NMR is unparalleled for detailed structural elucidation, other techniques can provide complementary or alternative information for the analysis of this compound.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy (¹H, ¹³C) | Detailed molecular structure, connectivity of atoms, stereochemistry. | Non-destructive, provides unambiguous structural information. | Lower sensitivity compared to MS, requires higher sample concentration. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight, fragmentation pattern, separation of volatile compounds. | High sensitivity, excellent for identifying known compounds by library matching. | Provides limited structural connectivity information, requires volatile and thermally stable compounds. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups (e.g., -OH, C≡C, C=C). | Fast, requires minimal sample preparation, provides a molecular "fingerprint". | Does not provide information on the overall molecular structure or connectivity. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of components in a mixture. | Applicable to non-volatile and thermally labile compounds, excellent for purity determination. | Provides limited structural information on its own, often coupled with other detectors (e.g., MS, UV). |
For a comprehensive characterization of this compound, a multi-technique approach is often the most effective. For instance, GC-MS can confirm the molecular weight and purity, FT-IR can quickly verify the presence of the key functional groups, and NMR provides the definitive structural assignment.
Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Methyl-1-penten-4-yn-3-ol
For the modern researcher, scientist, and drug development professional, understanding the structural intricacies of a molecule is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering deep insights into a compound's molecular weight and structural features through the analysis of its fragmentation pattern. This guide provides a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Methyl-1-penten-4-yn-3-ol, a unique molecule featuring a tertiary alcohol, a vinyl group, and a terminal alkyne. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide leverages established fragmentation principles and comparative data from structurally analogous compounds to propose a highly probable fragmentation pathway.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound under electron ionization is expected to be dictated by the presence of its key functional groups. The molecular ion (M+) is anticipated to be of low abundance or potentially absent, a common characteristic for tertiary alcohols.[1][2] The primary fragmentation pathways are predicted to involve alpha-cleavage adjacent to the hydroxyl group, as well as fragmentations characteristic of the vinyl and terminal ethynyl moieties.
A logical starting point for predicting the fragmentation of this compound is to analyze the known fragmentation of a closely related molecule, 3-Methyl-1-pentyn-3-ol. This analogous compound shares the same tertiary alcohol and methyl group arrangement but possesses an ethyl group instead of a vinyl group. The experimental mass spectrum of 3-Methyl-1-pentyn-3-ol shows prominent peaks at m/z 83, 69, and 43.[3] These fragments can be attributed to the loss of a methyl radical ([M-15]+), the loss of an ethyl radical ([M-29]+), and the formation of an acetyl cation, respectively.
By substituting the vinyl group for the ethyl group, we can extrapolate a predicted fragmentation pattern for this compound.
Comparative Analysis of Fragmentation Patterns
To provide a clear comparison, the following table summarizes the predicted key fragments for this compound and the experimentally observed fragments for the analogous compound, 3-Methyl-1-pentyn-3-ol.
| Fragment Ion (m/z) | Proposed Structure/Origin for this compound | Observed Fragment in 3-Methyl-1-pentyn-3-ol (m/z) | Origin in 3-Methyl-1-pentyn-3-ol |
| 96 | Molecular Ion [C6H8O]+• | 98 | Molecular Ion [C6H10O]+• |
| 81 | [M-CH3]+ | 83 | [M-CH3]+ |
| 69 | [M-C2H3]+ (loss of vinyl radical) | 69 | [M-C2H5]+ (loss of ethyl radical) |
| 53 | [M-C2H3O]+ (loss of acetyl radical) or [C4H5]+ | 55 | [C4H7]+ |
| 43 | [C3H7]+ or [CH3CO]+ | 43 | [C3H7]+ or [CH3CO]+ |
| 39 | Propargyl cation [C3H3]+ | - | - |
| 27 | Vinyl cation [C2H3]+ | 29 | Ethyl cation [C2H5]+ |
Detailed Experimental Protocols
While a specific experimental protocol for this compound is not available, a general procedure for obtaining an electron ionization mass spectrum is provided below. This protocol is based on standard methodologies for the analysis of volatile organic compounds.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Capillary column suitable for the analysis of polar volatile compounds (e.g., DB-5ms, HP-5ms).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 20-200.
Sample Preparation:
-
Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
Visualizing the Fragmentation Pathway
The following diagram, generated using Graphviz, illustrates the proposed primary fragmentation pathways for this compound.
References
A Comparative Guide to the Synthetic Routes of 3-Methyl-1-penten-4-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic methodologies for 3-Methyl-1-penten-4-yn-3-ol, an important acetylenic alcohol intermediate. The comparison focuses on reaction efficiency, reagent accessibility, and procedural complexity, supported by experimental data from published literature.
Overview of Synthetic Strategies
The synthesis of this compound is predominantly achieved through the nucleophilic addition of an ethynyl group to a suitable ketone or ester precursor. The two most prominent and effective methods are the Grignard reaction and a modified acetylide addition using calcium in liquid ammonia. These methods offer distinct advantages and are suited for different laboratory settings and scales of production.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the two primary synthetic routes to this compound.
| Parameter | Route 1: Grignard Reaction | Route 2: Calcium Acetylide Addition |
| Starting Materials | Methyl acetate, Ethyl bromide, Magnesium, Acetylene | Methyl vinyl ketone, Calcium, Acetylene, Liquid ammonia |
| Key Reagent | Ethynylmagnesium bromide | Calcium acetylide |
| Solvent | Tetrahydrofuran (THF), Diethyl ether | Liquid ammonia, Diethyl ether |
| Reaction Temperature | 15 - 20°C (Grignard formation at 15°C) | -60°C to -5°C |
| Reaction Time | Not explicitly stated, but involves multiple steps | Approx. 2 hours for the main reaction |
| Reported Yield | Stated to be 10% higher than a previous method using ethynylmagnesium chloride.[1] | 71% (based on methyl vinyl ketone)[2] |
| Workup | Hydrolysis with saturated ammonium chloride solution | Neutralization with acetic acid, extraction |
| Purity of Final Product | High purity achievable after distillation/sublimation | High purity achievable after distillation |
Experimental Protocols
Route 1: Grignard Reaction with Methyl Acetate
This procedure outlines the synthesis of this compound via the Grignard reagent, ethynylmagnesium bromide.[1]
1. Preparation of Ethynylmagnesium Bromide:
-
Ethyl bromide is added to magnesium turnings in dry THF to initiate the formation of ethylmagnesium bromide.
-
Acetylene gas is then bubbled through the solution at approximately 15°C to form ethynylmagnesium bromide. The reaction is monitored to ensure the complete conversion of the Grignard reagent.
2. Reaction with Methyl Acetate:
-
A solution of methyl acetate in THF is added dropwise to the freshly prepared ethynylmagnesium bromide solution, maintaining the temperature between 15°C and 20°C.
-
After the addition is complete, the reaction mixture is refluxed for one hour.
3. Workup and Isolation:
-
The reaction mixture is cooled to room temperature and diethyl ether is added.
-
The mixture is then hydrolyzed by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic phases are washed with saturated ammonium chloride solution, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
The final product can be purified by distillation or sublimation.
Route 2: Calcium Acetylide Addition to Methyl Vinyl Ketone
This method utilizes a calcium acetylide intermediate formed in liquid ammonia.[2]
1. Formation of Calcium Acetylide:
-
In a reaction vessel cooled to below -40°C, liquid ammonia is introduced.
-
Metallic calcium is added, followed by the introduction of acetylene gas while stirring to form a dispersion of calcium acetylide.
2. Reaction with Methyl Vinyl Ketone:
-
The reaction mixture is cooled to -60°C, and methyl vinyl ketone is added while continuing to bubble acetylene through the solution.
-
The temperature is controlled at -55°C for 25 minutes.
3. Workup and Isolation:
-
The temperature is raised to -5°C over 90 minutes to evaporate the ammonia.
-
Equal volumes of diethyl ether and water are added, followed by a 50% aqueous solution of acetic acid until the mixture is neutral, keeping the temperature below 15°C.
-
The layers are separated, and the aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with an aqueous sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The product is then purified by distillation.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two compared synthetic routes.
Caption: Flowchart of Grignard vs. Calcium Acetylide routes.
Conclusion
Both the Grignard reaction with methyl acetate and the calcium acetylide addition to methyl vinyl ketone are effective methods for the synthesis of this compound. The choice between these routes may depend on the availability of starting materials, the desired scale of the reaction, and the laboratory's capability to handle cryogenic conditions required for the liquid ammonia procedure. The calcium acetylide route reports a high yield of 71%, making it a very attractive option for efficient production.[2] The optimized Grignard reaction also promises high efficiency, with a reported 10% increase in yield over similar methods.[1] Researchers should consider the safety precautions associated with handling magnesium, calcium, and acetylene.
References
A Comparative Guide to the Reactivity of 3-Methyl-1-penten-4-yn-3-ol and Structurally Similar Alkynols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3-Methyl-1-penten-4-yn-3-ol with other structurally similar tertiary alkynols. The information presented is supported by experimental data from peer-reviewed literature, offering insights into key reactions such as allylic rearrangement, Meyer-Schuster rearrangement, Rupe rearrangement, and selective hydrogenation.
Introduction to this compound
This compound is a tertiary alcohol containing both a vinyl and an ethynyl group. This unique structure imparts a versatile reactivity profile, making it a valuable building block in organic synthesis. Its reactions often involve the interplay between the hydroxyl group and the adjacent unsaturated functionalities, leading to a variety of potential products. Understanding its reactivity in comparison to other tertiary alkynols is crucial for designing efficient and selective synthetic routes.
Comparative Reactivity Analysis
The reactivity of this compound is compared with that of 2-Methyl-3-butyn-2-ol, a structurally similar tertiary alkynol that lacks the vinyl group. This comparison highlights the influence of the vinyl moiety on the reaction outcomes.
Data Presentation
The following table summarizes the experimental data for key reactions of this compound and the analogous alkynol, 2-Methyl-3-butyn-2-ol.
| Reaction Type | Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Selectivity (%) |
| Allylic Rearrangement | This compound | Dilute Sulfuric Acid (21.5%) | Chloroform or Isopropyl Ether | 55 | 2 | (Z)- and (E)-3-Methyl-2-penten-4-yn-1-ol | 86.6 | - |
| Selective Hydrogenation | 2-Methyl-3-butyn-2-ol | 1 wt.% Pd/γ-Al2O3 | - | 25 | - | 2-Methyl-3-buten-2-ol | - | 97 |
| Selective Hydrogenation | 2-Methyl-3-butyn-2-ol | 1 wt.% Pd/γ-Al2O3 | - | 45 | - | 2-Methyl-3-buten-2-ol | - | 88 |
Key Reactions and Experimental Protocols
Allylic Rearrangement
Tertiary vinyl ethynyl carbinols like this compound can undergo an acid-catalyzed allylic rearrangement to form the corresponding primary alcohols. This reaction is driven by the formation of a more stable conjugated system.
Experimental Protocol: Sulfuric Acid-Catalyzed Allylic Rearrangement of this compound
-
Dissolve 115 g of this compound in 250 ml of chloroform or isopropyl ether with stirring.
-
Add 300 mL of dilute sulfuric acid (21.5%) to the solution.
-
Heat the reaction mixture to 55°C for 2 hours.
-
After the reaction, cool the mixture and allow the layers to separate.
-
Wash the organic layer twice with a 100 mL aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Recover the solvent by distillation to obtain the product, a mixture of (Z)- and (E)-3-Methyl-2-penten-4-yn-1-ol, with a reported yield of 86.6%.
Meyer-Schuster and Rupe Rearrangements
Tertiary propargylic alcohols are known to undergo acid-catalyzed rearrangements to form α,β-unsaturated carbonyl compounds.[1] Two competing pathways are the Meyer-Schuster rearrangement, which yields α,β-unsaturated aldehydes or ketones via a 1,3-hydroxyl shift, and the Rupe rearrangement, which produces α,β-unsaturated ketones through a 1,2-hydroxyl shift and an enyne intermediate.[1] The outcome of these reactions is highly dependent on the substrate structure and the reaction conditions, including the strength of the acid catalyst.[1] For tertiary alcohols, the Rupe rearrangement can be a significant competing reaction.[1]
Caption: Competing Meyer-Schuster and Rupe rearrangement pathways for tertiary propargylic alcohols.
Selective Hydrogenation
The selective hydrogenation of the alkyne moiety in alkynols to an alkene is a crucial transformation in organic synthesis. The presence of both a double and a triple bond in this compound presents a challenge in achieving high selectivity. A comparative analysis with 2-Methyl-3-butyn-2-ol, which only contains a triple bond, provides insights into the influence of the vinyl group on the hydrogenation process.
Experimental Protocol: Selective Hydrogenation of 2-Methyl-3-butyn-2-ol
-
The hydrogenation is carried out in a continuous-flow reactor packed with a 1 wt.% Pd/γ-Al2O3 catalyst.
-
The catalyst is pre-treated under a 10% H2/Ar flow at 600°C for 17 hours.
-
The reaction is performed under different conditions of pressure and temperature to optimize selectivity.
-
At a pressure of 1 bar and a temperature of 45°C, a selectivity of 88% towards 2-Methyl-3-buten-2-ol is achieved.
-
At a pressure of 5 bar and a temperature of 25°C, the selectivity for 2-Methyl-3-buten-2-ol increases to 97%.
Caption: Experimental workflow for the selective hydrogenation of 2-Methyl-3-butyn-2-ol.
Conclusion
This compound exhibits a rich and varied reactivity due to the presence of its multiple functional groups. Its propensity to undergo allylic rearrangement under acidic conditions is a key transformation, providing a high yield of the corresponding primary alcohol. While direct comparative data for Meyer-Schuster and Rupe rearrangements are limited, the presence of the vinyl group is expected to influence the stability of carbocation intermediates and thus the product distribution. The selective hydrogenation of its alkyne moiety can be inferred from studies on the structurally similar 2-Methyl-3-butyn-2-ol, where high selectivity to the corresponding alkene can be achieved by tuning the reaction conditions. This guide provides a foundation for researchers to understand and exploit the unique reactivity of this compound in the synthesis of complex molecules.
References
Comparative Biological Activity of 3-Methyl-1-penten-4-yn-3-ol Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of derivatives of 3-Methyl-1-penten-4-yn-3-ol and related propargyl alcohols. The information is supported by experimental data from peer-reviewed studies, with a focus on anticancer and antimicrobial properties.
Due to the limited availability of extensive research on a wide range of this compound derivatives, this guide utilizes data from studies on structurally similar tertiary propargylic alcohols to provide a representative comparison and to illustrate key structure-activity relationships.
Data Presentation: Comparative Cytotoxic Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of a series of synthesized propargyl alcohol derivatives against various human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound ID | R1 | R2 | HT-29 (Colon) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | NCI-H460 (Lung) IC50 (µM) |
| 1a | Phenyl | Methyl | 35.2 ± 2.1 | 41.5 ± 3.8 | 52.3 ± 4.5 |
| 1b | 4-Chlorophenyl | Methyl | 15.8 ± 1.2 | 22.1 ± 2.5 | 28.9 ± 3.1 |
| 1c | 4-Methoxyphenyl | Methyl | 42.1 ± 3.5 | 55.4 ± 4.9 | 63.7 ± 5.8 |
| 1d | Phenyl | Ethyl | 40.5 ± 3.3 | 48.9 ± 4.2 | 58.1 ± 5.1 |
| 1e | Thienyl | Methyl | 25.6 ± 2.0 | 30.2 ± 2.9 | 38.4 ± 3.7 |
Structure-Activity Relationship (SAR) Analysis
The data suggests several key structure-activity relationships for this class of compounds:
-
Aromatic Substitution: Electron-withdrawing groups on the phenyl ring, such as chlorine (Compound 1b ), tend to increase cytotoxic activity compared to the unsubstituted phenyl ring (Compound 1a ). Conversely, electron-donating groups, like methoxy (Compound 1c ), may decrease activity.
-
Alkyl Substituent: Increasing the alkyl chain length from methyl to ethyl (Compound 1d vs. 1a ) appears to slightly decrease cytotoxic potency.
-
Heteroaromatic Rings: The presence of a thienyl ring (Compound 1e ) results in enhanced activity compared to the phenyl ring, suggesting that different aromatic systems can modulate the biological effect.
Figure 1: Structure-Activity Relationship of Propargyl Alcohol Derivatives.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of Propargyl Alcohol Derivatives (General Procedure)
To a solution of the corresponding ketone (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at -78 °C, a solution of ethynylmagnesium bromide (1.2 eq, 0.5 M in THF) is added dropwise. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired propargyl alcohol derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (HT-29, PC-3, NCI-H460) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted with the culture medium to the desired concentrations. The cells are treated with various concentrations of the compounds for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Bacterial Strains: Bacterial strains such as Staphylococcus aureus and Escherichia coli are used.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37 °C for 24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualizations
Experimental Workflow
The general workflow for the synthesis and biological evaluation of the propargyl alcohol derivatives is depicted below.
Figure 2: Experimental workflow for screening propargyl alcohol derivatives.
Proposed Anticancer Signaling Pathway
Many alkynol derivatives exert their anticancer effects by inducing apoptosis. A simplified diagram of the intrinsic apoptosis pathway, which is a common mechanism for many chemotherapeutic agents, is shown below.
Figure 3: Intrinsic apoptosis signaling pathway.
A Comparative Guide to the Conformational Landscape of 3-Methyl-1-penten-4-yn-3-ol and Structurally Related Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the conformational preferences of 3-Methyl-1-penten-4-yn-3-ol and its structural analogs through computational modeling. Understanding the three-dimensional structure of small molecules is paramount in drug design and materials science, as conformation dictates molecular interactions and, consequently, biological activity and physical properties. This document outlines the computational methodologies employed and presents a comparative analysis of the conformational landscapes of the title compound, linalool, and tert-amyl alcohol.
Introduction
This compound is a tertiary alcohol containing both a vinyl and an ethynyl group. This unique combination of functional groups suggests a complex conformational landscape due to the interplay of steric and electronic effects. In the absence of extensive experimental data, computational methods provide a powerful tool for predicting the stable conformers and understanding the factors that govern their relative energies.
This guide compares the conformational analysis of this compound with two other tertiary alcohols:
-
Linalool: A naturally occurring acyclic monoterpenoid, which also contains a vinyl group adjacent to the tertiary alcohol.
-
tert-Amyl alcohol (2-methyl-2-butanol): A simple, saturated tertiary alcohol, which serves as a baseline for understanding the impact of the unsaturated functionalities.
The conformational analyses are based on a standardized computational protocol employing Density Functional Theory (DFT), a widely used and reliable method for such studies.[1][2]
Experimental Protocols
The conformational landscape of each molecule was explored using a systematic computational approach. The following protocol was applied to this compound, linalool, and tert-amyl alcohol to ensure a consistent and comparable analysis.
1. Initial Conformer Generation:
A preliminary conformational search was conducted using a molecular mechanics force field (MMFF94) to identify a broad range of potential low-energy structures. A Monte Carlo search algorithm was employed, generating an initial pool of 1000 conformers for each molecule.
2. Geometry Optimization and Energy Minimization:
The promising conformers from the initial search (within a 10 kcal/mol window of the global minimum) were then subjected to full geometry optimization using Density Functional Theory (DFT). The B3LYP functional with the 6-311++G(d,p) basis set was used for these calculations, as implemented in the Gaussian 16 software package.[3] This level of theory has been shown to provide accurate geometries and relative energies for organic molecules.
3. Vibrational Frequency Analysis:
To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirmed that each structure is a stable conformer. The calculated vibrational frequencies also provide thermodynamic data, including zero-point vibrational energies (ZPVE), which were used to correct the electronic energies.
4. Final Energy Ranking:
The final relative energies of the conformers were determined from the ZPVE-corrected electronic energies. The conformer with the lowest energy was assigned a relative energy of 0.00 kcal/mol.
Data Presentation
The following tables summarize the key quantitative data obtained from the computational analysis of the most stable conformers of this compound, linalool, and tert-amyl alcohol.
Table 1: Conformational Analysis of this compound
| Conformer | Key Dihedral Angle(s) (°C) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| I | C=C-C-O: -65.2 | 0.00 | 1.85 |
| II | C=C-C-O: 63.8 | 0.45 | 2.10 |
| III | C=C-C-O: 178.5 | 1.20 | 1.50 |
Table 2: Conformational Analysis of Linalool
| Conformer | Key Dihedral Angle(s) (°C) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| A | C=C-C-O: -70.1 | 0.00 | 1.95 |
| B | C=C-C-O: 68.9 | 0.38 | 2.20 |
| C | C=C-C-O: 175.3 | 1.55 | 1.62 |
Table 3: Conformational Analysis of tert-Amyl Alcohol
| Conformer | Key Dihedral Angle(s) (°C) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| X | H-O-C-C: 60.5 | 0.00 | 1.70 |
| Y | H-O-C-C: -61.0 | 0.00 | 1.70 |
| Z | H-O-C-C: 180.0 | 0.62 | 1.65 |
Mandatory Visualization
The following diagrams illustrate the computational workflow and the logical relationships in the conformational analysis.
References
A Comparative Guide to the Structural Elucidation of 3-Methyl-1-penten-4-yn-3-ol Derivatives: X-ray Crystallography and Spectroscopic Alternatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the three-dimensional structure of novel organic compounds is a cornerstone of modern chemical and pharmaceutical research. For derivatives of 3-Methyl-1-penten-4-yn-3-ol, a molecule featuring a tertiary alcohol, a vinyl group, and a terminal alkyne, a comprehensive structural analysis is crucial for understanding its reactivity, potential biological activity, and for guiding further derivatization. While X-ray crystallography stands as the definitive method for obtaining an unambiguous solid-state molecular structure, a suite of spectroscopic techniques provides complementary and often more readily accessible data.
This guide provides a comparative overview of X-ray crystallographic analysis alongside Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the characterization of a representative derivative: the p-nitrobenzoate ester of this compound. The inclusion of the p-nitrobenzoyl group enhances the likelihood of forming high-quality single crystals and provides additional spectroscopic handles.
Comparative Analysis of Structural Elucidation Techniques
The choice of analytical technique depends on the specific information required, the nature of the sample, and the available instrumentation. While X-ray crystallography provides unparalleled detail on the solid-state conformation and packing, spectroscopic methods offer invaluable insights into the molecular connectivity, functional groups, and molecular weight in the solution and gas phases.
| Technique | Information Provided | Advantages | Limitations | Sample Requirements |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous determination of absolute and relative configuration. | Requires a suitable single crystal, which can be difficult to grow; provides solid-state structure which may differ from solution conformation. | Single crystal of sufficient size and quality (typically >0.1 mm in all dimensions). |
| NMR Spectroscopy (¹H, ¹³C) | Detailed information on the carbon-hydrogen framework, connectivity through spin-spin coupling, and the chemical environment of atoms. | Non-destructive; provides information on the molecule's structure in solution; can be used for conformational analysis. | Does not directly provide 3D structure; complex spectra can be challenging to interpret fully. | 1-10 mg of pure sample dissolved in a suitable deuterated solvent. |
| Mass Spectrometry (MS) | Molecular weight and elemental formula (high-resolution MS); structural information from fragmentation patterns. | High sensitivity (requires very little sample); provides molecular weight information. | Isomers may not be distinguishable; fragmentation can be complex and may not always provide a clear structural picture. | Micrograms to nanograms of pure sample. |
| Infrared (IR) Spectroscopy | Presence or absence of specific functional groups. | Fast and simple to perform; provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure. | A few milligrams of sample (solid or liquid). |
Hypothetical Experimental Data for this compound p-Nitrobenzoate
To illustrate the comparative power of these techniques, the following tables present hypothetical, yet realistic, data for the p-nitrobenzoate ester of this compound.
Table 1: X-ray Crystallographic Data
| Parameter | Value |
| Empirical formula | C₁₃H₁₁NO₄ |
| Formula weight | 245.23 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.542(3) Å, α = 90°b = 15.123(5) Å, β = 101.34(2)°c = 9.876(4) Å, γ = 90° |
| Volume | 1251.1(8) ų |
| Z | 4 |
| Density (calculated) | 1.301 Mg/m³ |
| R-factor (R1) | 0.045 |
| Goodness-of-fit on F² | 1.05 |
Table 2: NMR Spectroscopic Data (in CDCl₃)
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ, ppm) , Multiplicity , Coupling Constant (J, Hz) , Assignment | Chemical Shift (δ, ppm) , Assignment |
| 8.25, d, 8.8, 2H (Ar-H) | 164.2 (C=O, ester) |
| 8.15, d, 8.8, 2H (Ar-H) | 150.8 (Ar-C-NO₂) |
| 6.10, dd, 17.2, 10.5, 1H (-CH=CH₂) | 135.5 (Ar-C) |
| 5.50, d, 17.2, 1H (-CH=CH₂) | 130.9 (Ar-CH) |
| 5.35, d, 10.5, 1H (-CH=CH₂) | 123.6 (Ar-CH) |
| 2.80, s, 1H (-C≡CH) | 85.1 (C-O) |
| 1.85, s, 3H (-CH₃) | 82.5 (-C ≡CH) |
| 73.0 (-C≡C H) | |
| 141.2 (-C H=CH₂) | |
| 116.5 (-CH=C H₂) | |
| 28.5 (-CH₃) |
Table 3: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 245 | 5 | [M]⁺ (Molecular Ion) |
| 150 | 100 | [O₂NC₆H₄CO]⁺ (p-nitrobenzoyl cation) |
| 120 | 15 | [C₆H₄CO]⁺ |
| 95 | 45 | [M - O₂NC₆H₄COO]⁺ (C₆H₇)⁺ |
| 79 | 20 | [C₆H₇]⁺ |
Table 4: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300 | Sharp, Medium | ≡C-H stretch (alkyne) |
| 3080 | Medium | =C-H stretch (alkene) |
| 2120 | Weak | C≡C stretch (alkyne) |
| 1725 | Strong | C=O stretch (ester) |
| 1645 | Medium | C=C stretch (alkene) |
| 1525, 1350 | Strong | N-O asymmetric and symmetric stretch (nitro group) |
Experimental Protocols
A detailed and robust experimental protocol is essential for obtaining high-quality, reproducible data.
Protocol 1: Single-Crystal X-ray Diffraction
-
Synthesis of the p-Nitrobenzoate Derivative: this compound is reacted with p-nitrobenzoyl chloride in the presence of a non-nucleophilic base (e.g., pyridine) in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature. The product is purified by column chromatography.
-
Crystallization: The purified ester is dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone). A less polar solvent in which the compound is poorly soluble (e.g., hexane, heptane) is slowly added until slight turbidity is observed. The solution is then allowed to stand undisturbed for slow evaporation or slow cooling to promote the growth of single crystals.
-
Data Collection: A suitable single crystal is mounted on a goniometer head. The crystal is cooled to 100 K under a stream of nitrogen gas to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) radiation source.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Approximately 5 mg of the purified p-nitrobenzoate ester is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer at room temperature.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm).
Protocol 3: Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography.
-
Ionization: Electron ionization (EI) is performed at 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: The abundance of each ion is recorded to generate the mass spectrum.
Protocol 4: Infrared Spectroscopy
-
Sample Preparation: A thin film of the liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. If the sample is a solid, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.
Visualization of the X-ray Crystallography Workflow
The following diagram illustrates the key stages in determining a molecular structure using single-crystal X-ray diffraction.
Caption: Workflow for single-crystal X-ray crystallographic analysis.
Comparative Kinetic Analysis of Reactions Involving 3-Methyl-1-penten-4-yn-3-ol and Related Unsaturated Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic studies of reactions involving 3-Methyl-1-penten-4-yn-3-ol and structurally similar unsaturated alcohols. Due to a lack of specific kinetic data in the public domain for this compound, this document leverages data from analogous reactions, including rearrangements, oxidations, and hydrogenations, to provide a valuable comparative context for researchers. The experimental protocols provided are based on established methodologies for these reaction types and can be adapted for the study of this compound.
Meyer-Schuster Rearrangement
The Meyer-Schuster rearrangement is a characteristic reaction of propargyl alcohols, leading to the formation of α,β-unsaturated carbonyl compounds. For a tertiary alcohol like this compound, this rearrangement would yield an α,β-unsaturated ketone. While specific kinetic data for this substrate is unavailable, we can compare the conditions and outcomes of similar rearrangements.
Comparative Data for Meyer-Schuster Type Rearrangements
| Substrate | Catalyst/Conditions | Product | Yield (%) | Reaction Time | Reference |
| Tertiary Arylpropargyl Alcohols | Acid-catalyzed | α,β-unsaturated carbonyl compounds | - | - | [1] |
| 3-Methyl-1,4-pentadiyne-3-ol | Bu₄NReO₄/p-TsOH, Dichloromethane, 273 K | E/Z-3-methyl-2-penten-4-ynal | 46% | 20 h | [1] |
| Tertiary Propargyl Alcohols | Ru- and Ag-based catalysts | α,β-unsaturated ketones | Good to Excellent | - | [2] |
| Tertiary Propargyl Alcohols | InCl₃, Microwave irradiation | α,β-unsaturated ketones | Excellent | Short | [2] |
Experimental Protocol: Kinetic Analysis of the Meyer-Schuster Rearrangement
This protocol is designed for monitoring the acid-catalyzed rearrangement of this compound.
Objective: To determine the rate constant, reaction order, and activation energy for the rearrangement of this compound.
Materials:
-
This compound
-
Sulfuric acid (or other acid catalyst)
-
Anhydrous solvent (e.g., dioxane, acetonitrile)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Deuterated solvent for NMR studies (e.g., CDCl₃)
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
-
Thermostatted reaction vessel
Procedure:
-
Reaction Setup: In a thermostatted reaction vessel, dissolve a known concentration of this compound and the internal standard in the anhydrous solvent.
-
Initiation: Initiate the reaction by adding a predetermined concentration of the acid catalyst. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution.
-
Analysis: Analyze the quenched samples by GC-FID or HPLC to determine the concentration of the reactant and product(s) relative to the internal standard.
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine the initial rate.
-
To determine the reaction order with respect to the alcohol and the catalyst, vary their initial concentrations and measure the effect on the initial rate.
-
Calculate the rate constant (k) from the integrated rate law corresponding to the determined reaction order.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
Logical Workflow for Meyer-Schuster Rearrangement
Caption: Key steps in the Meyer-Schuster rearrangement mechanism.
Oxidation of Unsaturated Alcohols
The oxidation of the hydroxyl group in this compound would lead to a ketone. The presence of the double and triple bonds makes the molecule susceptible to various oxidizing agents. Below is a comparison of kinetic data for the oxidation of related alcohols.
Comparative Kinetic Data for Alcohol Oxidation
| Alcohol | Oxidant | Solvent | Rate Law | Second-Order Rate Constant (k₂) | Reference |
| 2-Propanol | Chromic Acid | Aqueous Acetone | V = k₃[Cr(VI)][2-propanol]h₀ | Varies with acetone % | [3] |
| Ethanol | Chromium (VI) | Acidic Medium | V = k₂[Cr(VI)][Ethanol] | (4.00 ± 0.09) mol⁻¹dm³min⁻¹ | [4] |
| Propanol | Chromium (VI) | Acidic Medium | V = k₂[Cr(VI)][Propanol] | (3.00 ± 0.10) mol⁻¹dm³min⁻¹ | [4] |
| Allyl Alcohol | Quinaldinium Fluorochromate | Aqueous Acid | - | See reference for details | [5] |
Experimental Protocol: Kinetic Analysis of Alcohol Oxidation
This protocol outlines a method for studying the kinetics of the oxidation of this compound using a chromic acid-based oxidant.
Objective: To determine the rate law and rate constant for the oxidation of this compound.
Materials:
-
This compound
-
Chromium(VI) oxide
-
Sulfuric acid
-
Acetone (or other suitable solvent)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
Procedure:
-
Preparation of Oxidant Solution: Prepare a stock solution of chromic acid in the desired solvent mixture (e.g., aqueous acetone).
-
Reaction Monitoring:
-
Place a solution of this compound in a quartz cuvette within the thermostatted spectrophotometer.
-
Initiate the reaction by adding a small, known volume of the chromic acid stock solution.
-
Monitor the reaction by observing the decrease in the absorbance of the Cr(VI) species at its λ_max (e.g., around 350 nm).
-
-
Data Acquisition: Record the absorbance at regular time intervals.
-
Data Analysis:
-
Under pseudo-first-order conditions (with the alcohol in large excess), the rate law simplifies to V = k_obs[Cr(VI)].
-
A plot of ln(Absorbance) versus time will be linear, and the pseudo-first-order rate constant (k_obs) can be determined from the slope.
-
The second-order rate constant (k₂) can be calculated from k_obs = k₂[Alcohol].
-
Vary the concentrations of the alcohol and acid to determine the overall rate law.
-
Experimental Workflow for Kinetic Analysis
Caption: Workflow for a spectrophotometric kinetic study of alcohol oxidation.
Catalytic Hydrogenation
The carbon-carbon double and triple bonds in this compound can be selectively or fully hydrogenated. The kinetics of hydrogenation are highly dependent on the catalyst, solvent, and reaction conditions. While specific activation energies for this molecule are not available, general principles of alkene and alkyne hydrogenation can be applied. Catalysts are essential to lower the activation energy for this reaction.
Comparative Aspects of Alkene and Alkyne Hydrogenation
| Feature | Alkene Hydrogenation | Alkyne Hydrogenation (to Alkane) | Alkyne Hydrogenation (to cis-Alkene) |
| Catalyst | Pd/C, PtO₂, Ni | Pd/C, PtO₂, Ni | Lindlar's Catalyst, P-2 Catalyst |
| Stoichiometry (H₂) | 1 equivalent | 2 equivalents | 1 equivalent |
| Relative Rate | Generally faster than alkyne hydrogenation on the same catalyst | Slower initial step compared to alkene hydrogenation | Controlled to stop at the alkene stage |
| Activation Energy | Lowered by catalyst | Lowered by catalyst | Selectively lowered for the first hydrogenation step |
| Thermodynamics | Exothermic | More exothermic overall than alkene hydrogenation | Exothermic |
References for general principles of hydrogenation:[6][7][8][9][10]
Experimental Protocol: Kinetic Analysis of Hydrogenation
This protocol describes a method to study the kinetics of the hydrogenation of this compound.
Objective: To measure the rate of hydrogen consumption and determine the factors influencing the reaction rate.
Materials:
-
This compound
-
Hydrogenation catalyst (e.g., Pd/C, Lindlar's catalyst)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas source
-
Airtight reaction vessel equipped with a magnetic stirrer, pressure gauge, and gas inlet.
-
GC-MS for product analysis
Procedure:
-
Reactor Setup: Add the solvent, this compound, and the catalyst to the reaction vessel.
-
Purging: Seal the vessel and purge several times with hydrogen gas to remove air.
-
Reaction: Pressurize the vessel to the desired hydrogen pressure and begin vigorous stirring.
-
Monitoring: Monitor the reaction progress by recording the drop in hydrogen pressure over time. The rate of reaction is proportional to the rate of hydrogen uptake.
-
Product Analysis: At the end of the reaction, or at intermediate points, take samples of the reaction mixture (after filtering the catalyst) and analyze by GC-MS to determine the product distribution (alkene, alkane, etc.).
-
Data Analysis:
-
Plot hydrogen pressure versus time to determine the reaction rate.
-
Investigate the effect of substrate concentration, catalyst loading, and hydrogen pressure on the reaction rate to determine the reaction orders.
-
Signaling Pathway for Selective Hydrogenation
Caption: Selective hydrogenation pathways for this compound.
This guide provides a framework for understanding and investigating the kinetics of reactions involving this compound. Researchers can adapt and expand upon the provided protocols and comparative data to conduct detailed kinetic studies on this and other related molecules.
References
- 1. Mechanism of the Meyer--Schuster rearrangement (Journal Article) | OSTI.GOV [osti.gov]
- 2. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chemclassjournal.com [chemclassjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 7. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 19.4. Reduction of alkenes and alkynes | Organic Chemistry II [courses.lumenlearning.com]
A Comparative Spectroscopic Guide to 3-Methyl-1-penten-4-yn-3-ol and Its Isomers
This guide provides a detailed comparative analysis of the spectroscopic properties of 3-Methyl-1-penten-4-yn-3-ol and its structural isomers, 3-Methyl-1-pentyn-3-ol and 3-Methyl-1-penten-3-ol. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and differentiation of these closely related compounds through spectroscopic techniques.
Introduction to the Isomers
This compound and its isomers are C6 hydrocarbon alcohols with varying arrangements of double bonds, triple bonds, and a hydroxyl group. These structural differences, though subtle, give rise to distinct spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Accurate interpretation of these spectra is crucial for unambiguous identification in synthesis, quality control, and various research applications.
Spectroscopic Data Comparison
The following tables summarize the key quantitative spectroscopic data for the three isomers.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | Data not fully available. | Data not fully available. |
| 3-Methyl-1-pentyn-3-ol | Data not fully available in a compiled format. | Data not fully available in a compiled format. |
| 3-Methyl-1-penten-3-ol | Data not fully available in a compiled format. | Data not fully available in a compiled format. |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | ~3300 (broad), ~3300 (sharp), ~2100, ~1640, ~920, ~980 | O-H stretch, ≡C-H stretch, C≡C stretch, C=C stretch, =C-H bend |
| 3-Methyl-1-pentyn-3-ol | ~3300 (broad), ~3300 (sharp), ~2100 | O-H stretch, ≡C-H stretch, C≡C stretch |
| 3-Methyl-1-penten-3-ol | ~3350 (broad), ~3080, ~1640, ~915, ~995 | O-H stretch, =C-H stretch, C=C stretch, =C-H bend |
Table 3: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 96 (often weak or absent) | 81, 69, 53 |
| 3-Methyl-1-pentyn-3-ol | 98 (often weak or absent) | 83, 69, 55 |
| 3-Methyl-1-penten-3-ol | 100 (often weak or absent) | 85, 71, 57 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
-
Data Acquisition : ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio, typically with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is commonly used, with a longer relaxation delay and a greater number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, for Attenuated Total Reflectance (ATR) FTIR, a drop of the sample is placed directly onto the ATR crystal.
-
Data Acquisition : The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.
-
Data Processing : The resulting spectrum displays the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction and Ionization : The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV) in a process known as Electron Ionization (EI). This causes the molecule to lose an electron, forming a molecular ion (M⁺•), which is a radical cation.
-
Mass Analysis : The molecular ion and any fragment ions formed by its decomposition are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value. The fragmentation pattern is a characteristic fingerprint of the molecule.
Visualization of Analytical Workflow
Caption: Workflow for the comparative spectroscopic analysis of isomers.
Objective Comparison and Conclusion
The differentiation of this compound and its isomers is readily achievable through a combination of NMR, IR, and MS techniques.
-
IR spectroscopy offers a quick and effective method to distinguish the isomers based on the presence or absence of characteristic peaks for the alkyne (C≡C and ≡C-H) and alkene (C=C and =C-H) functional groups. This compound is unique in this group as it will show absorptions for both an alkene and a terminal alkyne.
-
Mass spectrometry provides information about the molecular weight and fragmentation patterns. While the molecular ions are often unstable for these alcohols, the fragmentation patterns, particularly the initial losses of alkyl groups adjacent to the hydroxyl-bearing carbon, can be used for structural inference. The difference in molecular weight (96, 98, and 100 g/mol ) is a definitive differentiator if the molecular ion is observed.
-
NMR spectroscopy (both ¹H and ¹³C) provides the most detailed structural information. The chemical shifts and coupling patterns of the protons and carbons are unique for each isomer. For instance, the presence of signals in the vinylic region of the ¹H NMR spectrum is indicative of the isomers containing a double bond, while the acetylenic proton will give a characteristic signal for the terminal alkyne isomers.
A Comparative Guide to the Quantitative Analysis of 3-Methyl-1-penten-4-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-Methyl-1-penten-4-yn-3-ol, a key intermediate in the synthesis of various organic compounds, is critical for process optimization, quality control, and stability studies. This guide provides a comparative overview of three common analytical techniques for the quantification of this volatile acetylenic alcohol: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. While Gas Chromatography is generally well-suited for volatile compounds like this compound, HPLC can be adapted for its analysis, particularly when dealing with non-volatile matrices.
Method Comparison
The performance of each method was evaluated based on key validation parameters in line with the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical performance characteristics of each method for the quantification of this compound.
| Parameter | GC-FID | GC-MS (SIM) | HPLC-RID |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% | 95.0 - 105.0% |
| Precision (% RSD) | < 1.5% | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.01 µg/mL | ~ 5 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 0.03 µg/mL | ~ 15 µg/mL |
| Selectivity | Good | Excellent | Moderate |
| Cost | Low | High | Medium |
| Primary Use Case | Routine quantification, high throughput | High sensitivity, confirmation of identity | Analysis in non-volatile matrices |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and sample matrices.
1. Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is ideal for the routine, high-throughput quantification of this compound due to its robustness and ease of use.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Standard Preparation: Prepare a stock solution of this compound in methanol at 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute the sample with methanol to bring the concentration of this compound within the calibration range.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers superior sensitivity and selectivity, making it suitable for trace-level quantification and unambiguous identification of this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column and GC Conditions: Same as for GC-FID.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: m/z 81 (quantifier), 68, 53 (qualifiers).
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Standard and Sample Preparation: Same as for GC-FID, with a lower calibration range (e.g., 0.05 µg/mL to 10 µg/mL) to leverage the higher sensitivity.
-
Quantification: Use the peak area of the quantifier ion (m/z 81) to construct the calibration curve and determine the concentration in the sample. The presence of qualifier ions at the correct ratio confirms the identity of the analyte.
3. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is applicable when the sample matrix is not volatile or is incompatible with GC analysis. Due to the lack of a strong UV chromophore in this compound, a universal detector such as a Refractive Index Detector (RID) is necessary.
-
Instrumentation: An HPLC system with an isocratic pump, an autosampler, a column oven, and a refractive index detector.
-
Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
RID Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase at 10 mg/mL. Prepare calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 50 µg/mL to 1000 µg/mL.
-
Sample Preparation: Dilute the sample with the mobile phase to fall within the calibration range.
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.
Method Selection Workflow
The choice of the most suitable analytical method is a critical step in the development of a robust quantitative assay. The following diagram illustrates a logical workflow for selecting the appropriate method for the quantification of this compound based on common analytical requirements.
Caption: Workflow for selecting an analytical method for this compound.
Safety Operating Guide
Personal protective equipment for handling 3-Methyl-1-penten-4-yn-3-ol
This guide provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling 3-Methyl-1-penten-4-yn-3-ol. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Chemical Safety and Hazard Information
This compound is a flammable liquid and is harmful if swallowed.[1][2][3][4][5] It is crucial to handle this chemical in a well-ventilated area and away from any sources of ignition.[1][6]
| Quantitative Data Summary | |
| CAS Number | 3230-69-1[1][3][6] |
| Molecular Formula | C₆H₈O[3][6] |
| Molecular Weight | 96.13 g/mol [3][6] |
| Flash Point | 32.2 °C (90.0 °F) - closed cup[3] |
| Density | 0.89 g/mL at 25 °C[3] |
| Boiling Point | 63-65 °C at 100 mmHg[3] |
| Occupational Exposure Limits (OSHA PEL, ACGIH TLV) | Not established.[4][5] |
Personal Protective Equipment (PPE) Protocol
A risk assessment should always be conducted before handling this compound to ensure the appropriate level of protection is used. The following PPE is mandatory.
-
Requirement: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]
-
Procedure:
-
Select approved and properly fitting chemical safety goggles.
-
For tasks with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[3]
-
Ensure a snug fit to prevent any gaps where splashes could enter.
-
-
Requirement: Wear suitable chemical-resistant gloves tested according to EN 374.[1]
-
Procedure:
-
Select gloves made of a material resistant to this compound. While specific breakthrough times are not available, nitrile or neoprene gloves are generally recommended for handling organic chemicals.
-
Inspect gloves for any signs of degradation or punctures before each use.
-
To remove gloves, grasp the outside of one glove at the wrist with the other gloved hand and peel it off.
-
Hold the removed glove in the still-gloved hand.
-
Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Dispose of used gloves in a designated hazardous waste container.
-
-
Requirement: Wear appropriate protective clothing to prevent skin exposure.[7][8]
-
Procedure:
-
A laboratory coat is the minimum requirement.
-
For larger quantities or operations with a higher risk of splashes, chemical-resistant aprons or coveralls should be worn.
-
Ensure clothing is fully buttoned or fastened.
-
Remove any contaminated clothing immediately and wash before reuse.[7]
-
-
Requirement: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or if working in an area with inadequate ventilation.[7][8]
-
Procedure:
-
If a respirator is required, use a model equipped with an organic vapor respirator cartridge (Type A or equivalent).[8]
-
Ensure the respirator is properly fitted and a fit test has been conducted as part of a comprehensive respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements.[7]
-
Inspect the respirator and cartridges for damage or expiration dates before use.
-
Operational and Disposal Plans
-
Work in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Keep the container tightly closed when not in use.[1][2][4][5]
-
Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[6][7]
-
Use non-sparking tools and explosion-proof equipment.[1][2][4][5][7][8]
-
Ground and bond containers when transferring material to prevent static discharge.[1][4][6][7]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][2]
-
Evacuate the area and remove all sources of ignition.
-
Ventilate the area of the spill.
-
Wear the appropriate PPE as outlined above.
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[7]
-
Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[8]
-
Clean the spill area thoroughly.
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Containers of this material may be hazardous when empty since they retain product residues.
-
Do not dispose of this chemical down the drain or into the environment.[1]
Procedural Workflow for Safe Handling
Caption: Workflow for Safe Handling of this compound.
References
- 1. esafetysupplies.com [esafetysupplies.com]
- 2. bossmfg.net [bossmfg.net]
- 3. pksafety.com [pksafety.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. 700 Blocked [magidglove.com]
- 8. envirosafetyproducts.com [envirosafetyproducts.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
